molecular formula C16H28N2O6 B2674537 2-Oxa-7-azaspiro[3.5]nonane hemioxalate CAS No. 1379811-94-5; 1429056-28-9; 241820-91-7; 53704-25-9

2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Número de catálogo: B2674537
Número CAS: 1379811-94-5; 1429056-28-9; 241820-91-7; 53704-25-9
Peso molecular: 344.408
Clave InChI: WWVUFRRXXSVWBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Oxa-7-azaspiro[3.5]nonane hemioxalate is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.408. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-7-azaspiro[3.5]nonane hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-7-azaspiro[3.5]nonane hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVUFRRXXSVWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Structural Analysis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate: A Morpholine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland in Drug Discovery

In contemporary medicinal chemistry, the strategic transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven method for improving the pharmacokinetic profiles of drug candidates. Within this paradigm, 2-oxa-7-azaspiro[3.5]nonane has emerged as a premier spirocyclic bioisostere for the ubiquitous morpholine ring[1]. By constraining the oxygen and nitrogen heteroatoms within an oxetane-piperidine spiro-fusion, researchers achieve enhanced metabolic stability—specifically against cytochrome P450-mediated oxidation—while maintaining the critical hydrogen-bonding vectors necessary for target engagement[1].

However, the free base of this secondary amine is often difficult to handle due to its physical state and hygroscopicity. To circumvent this, the compound is frequently synthesized and isolated as a hemioxalate salt (CAS: 1429056-28-9)[2]. This whitepaper delineates the rigorous, self-validating analytical framework required to elucidate the chemical structure, verify the stoichiometry, and confirm the purity of 2-oxa-7-azaspiro[3.5]nonane hemioxalate[3].

Physicochemical Profiling and Stoichiometric Causality

The hemioxalate salt of 2-oxa-7-azaspiro[3.5]nonane (Molecular Formula: C16H28N2O6) consists of two molecules of the basic spirocycle for every one molecule of oxalic acid[3].

The Causality of Salt Selection: Secondary cyclic amines often present as volatile oils or low-melting solids that complicate gravimetric analysis and long-term storage. The stoichiometric addition of oxalic acid facilitates the formation of a highly crystalline, thermodynamically stable lattice with a melting point exceeding 200 °C[4],[5]. This 2:1 (base:acid) stoichiometry must be analytically verified prior to use, as any deviation will result in inaccurate molar dosing in downstream biological assays or synthetic coupling reactions.

Table 1: Key Physicochemical Parameters
PropertyValueAnalytical Significance
Molecular Formula C16H28N2O6Represents the 2:1 Base:Acid stoichiometric ratio[3].
Molecular Weight 344.40 g/mol Required for accurate molar dosing and yield calculations[3].
Free Base Exact Mass 127.0997 DaThe target monoisotopic mass for HRMS identification.
Melting Point ~208 °CIndicator of high crystalline lattice energy and sample purity[5].
Physical State Solid (White powder)Facilitates precise gravimetric handling and storage[2].

Analytical Methodologies: The "Why" Behind the "How"

To establish a self-validating analytical system, orthogonal techniques must be employed. No single method provides a complete structural picture of a spirocyclic salt.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H and 

C NMR are critical for confirming the intact spirocyclic framework. The oxetane protons typically present as distinct, highly deshielded signals due to the adjacent oxygen atom and inherent ring strain. Solvent Selection: The use of Deuterium Oxide (D2O) or DMSO-

is mandated. The hemioxalate salt exhibits poor solubility in non-polar solvents like CDCl3[6]. Furthermore, D2O allows for the clear observation of the oxalate quaternary carbon in

C NMR without the interference of multi-carbon solvent multiplets, thereby validating the salt form.
B. High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) is selected as a soft ionization technique to prevent the fragmentation of the highly strained oxetane ring[6]. Because the analyte contains a basic piperidine nitrogen, positive ion mode (ESI+) is utilized to detect the protonated free base


. The oxalate counterion is typically suppressed in ESI+, necessitating orthogonal confirmation via NMR.
Table 2: Diagnostic NMR Chemical Shifts
NucleusExpected Shift (ppm)MultiplicityAssignment & Structural Causality

H
~4.4 - 4.5Singlet / MultipletOxetane CH2; strongly deshielded by the adjacent oxygen[6].

H
~2.7 - 3.0MultipletPiperidine CH2 (adjacent to N); shifts downfield upon protonation[6].

C
~165.0QuaternaryOxalate C=O; unambiguously validates the presence of the counterion.

C
~81.0 - 82.0SecondaryOxetane CH2; characteristic high-frequency shift for 4-membered ethers[6].

C
~38.0QuaternarySpirocyclic carbon; confirms the fused ring junction[6].

Self-Validating Experimental Protocols

Protocol 1: NMR Acquisition and Stoichiometric Validation

This protocol is designed to not only confirm the chemical structure but to quantitatively validate the 2:1 base-to-acid ratio.

  • Sample Preparation: Dissolve 15 mg of 2-oxa-7-azaspiro[3.5]nonane hemioxalate in 0.6 mL of D2O containing 0.05% TSP (trimethylsilylpropanoic acid).

    • Internal Control: TSP ensures accurate chemical shift referencing (0.00 ppm) independent of sample concentration or temperature fluctuations.

  • Acquisition Parameters: Acquire

    
    H NMR at 400 MHz (minimum 16 scans). Acquire 
    
    
    
    C NMR at 100 MHz using a prolonged relaxation delay (
    
    
    seconds).
    • Internal Control: The extended

      
       delay ensures complete relaxation of quaternary carbons, allowing for quantitative integration.
      
  • Data Validation: Integrate the oxetane methylene protons (~4.5 ppm) against the piperidine protons. To validate the hemioxalate stoichiometry, quantify the

    
    C signal intensity of the oxalate carbonyl (~165 ppm) relative to the spiro-carbon (~38 ppm). A 1:2 ratio of oxalate carbon to spiro-carbon confirms the hemioxalate form.
    
Protocol 2: LC-HRMS for Exact Mass and Purity Determination
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated amine and maximizing ESI+ signal intensity.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Internal Control: Perform a blank injection (solvent only) immediately prior to the sample to rule out column carryover.

  • Mass Detection: Operate the ESI-TOF in positive mode. Utilize an internal lock-mass (e.g., Leucine Enkephalin,

    
     556.2771) infused continuously during the run.
    
    • Internal Control: Lock-mass correction dynamically compensates for instrument drift, ensuring exact mass accuracy within <5 ppm. The target

      
       ion must be observed at 
      
      
      
      128.1072[6].

Visualizing the Analytical Logic

G N1 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate N2 NMR Spectroscopy (D2O / DMSO-d6) N1->N2 N3 HRMS (ESI-TOF) Positive Ion Mode N1->N3 N4 X-Ray Crystallography (Single Crystal) N1->N4 N5 Spirocyclic Core & Stoichiometry Validated N2->N5 N6 Exact Mass [M+H]+ Confirmed N3->N6 N7 3D Conformation & Lattice Mapped N4->N7 N8 Comprehensive Structural Characterization Achieved N5->N8 N6->N8 N7->N8

Workflow for the structural validation of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.

References

  • [1] Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole, MDPI Molecules. 1

  • [3] 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, PubChem (NIH). 3

  • [6] The reactivity of Oxone towards 4,6-di(cycloamino)-1,3-phenylenediamines, Arkivoc. 6

  • [7] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities, ACS Chemical Reviews. 7

  • [2] 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate, TCI Chemicals. 2

  • [4] Safety Data Sheet - 2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1), ChemScene. 4

  • [5] 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate, 250MG, Lab Pro.5

Sources

Escaping Flatland: Physicochemical Profiling and Applications of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of drug discovery, mitigating attrition rates in clinical trials relies heavily on optimizing the physicochemical properties of lead compounds early in the development pipeline. The strategic shift away from planar, sp²-hybridized aromatic systems—often referred to as "escaping flatland"—has highlighted the critical role of spirocyclic scaffolds[1]. Among these, 2-Oxa-7-azaspiro[3.5]nonane hemioxalate has emerged as a premium, highly versatile building block.

By functioning as a bioisostere for morpholine, piperidine, or gem-dimethyl groups, this spirocyclic oxetane imparts significant pharmacokinetic advantages, including enhanced aqueous solubility, reduced lipophilicity (LogD), and superior metabolic stability[2]. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, the causality behind its salt form selection, and self-validating experimental protocols for its integration into medicinal chemistry workflows.

Chemical Identity & Structural Elucidation

The parent molecule, 2-oxa-7-azaspiro[3.5]nonane, consists of a four-membered oxetane ring fused at a single spiro carbon to a six-membered piperidine ring. The hemioxalate salt form indicates a precise 2:1 stoichiometric ratio of the free amine base to oxalic acid[3].

  • IUPAC Name: bis(2-oxa-7-azaspiro[3.5]nonane);oxalic acid[3]

  • Molecular Formula: C₁₆H₂₈N₂O₆ (or 2 × C₇H₁₃NO · C₂H₂O₄)[3]

  • CAS Registry Number: 1429056-28-9 (Hemioxalate) / 241820-91-7 (Free Base)

  • SMILES (Free Base): C1CC2(CCN1)COC2

Physicochemical Properties

The following table synthesizes the core physicochemical and thermodynamic properties of the hemioxalate salt, providing a baseline for formulation and synthetic planning[3],.

PropertyValueScientific Implication
Molecular Weight 344.40 g/mol (Salt) / 127.18 g/mol (Base)Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5.
Appearance White to off-white crystalline solidHigh purity (>97%) and crystallinity ensure accurate weighing and handling.
Melting Point ~208 °CHigh thermal stability suitable for high-temperature cross-coupling reactions.
Topological Polar Surface Area (TPSA) 117 Ų (Salt complex)Optimally balanced for hydrogen bonding and passive membrane permeability[3].
Storage Conditions Room temperature or 2–8 °C (Refrigerated)Stable under standard laboratory conditions; resistant to rapid degradation.

The Causality of Salt Selection: Why Hemioxalate?

A common question in synthetic planning is why the hemioxalate salt is preferred over the free base or the hydrochloride salt. The causality lies in the thermodynamics of the solid state:

  • Volatility and Hygroscopicity: The free base of 2-oxa-7-azaspiro[3.5]nonane is a low-molecular-weight secondary amine. In its free form, it is typically a volatile oil or a highly hygroscopic low-melting solid. Upon exposure to ambient air, it rapidly absorbs moisture and reacts with atmospheric CO₂ to form carbamates, leading to degradation and inaccurate reaction stoichiometry.

  • Lattice Energy & Stoichiometric Precision: By crystallizing the amine with oxalic acid in a 2:1 ratio (hemioxalate), the crystal lattice energy is maximized. This yields a highly stable, non-hygroscopic, free-flowing powder[4]. When setting up parallel high-throughput screening (HTS) plates or sensitive Buchwald-Hartwig aminations, the hemioxalate salt guarantees precise molar equivalents, eliminating the yield fluctuations caused by degraded free bases.

Pharmacokinetic Advantages: The Spirocyclic Oxetane Paradigm

The integration of the 2-oxa-7-azaspiro[3.5]nonane scaffold into a drug candidate is rarely arbitrary; it is a calculated pharmacokinetic maneuver[5].

  • Fraction sp³ (Fsp³): The spirocyclic core forces the molecule into a rigid, three-dimensional conformation. This prevents the drug from intercalating into off-target planar hydrophobic pockets (e.g., hERG channels), thereby improving target selectivity and reducing toxicity[6].

  • Metabolic Stability: Traditional morpholine rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at the carbon atoms adjacent to the oxygen. The oxetane ring in the spirocycle is sterically shielded and electron-deficient, effectively blocking CYP-mediated oxidation[2].

  • Clearance Redirection: While CYP stability is enhanced, researchers must proactively screen for microsomal epoxide hydrolase (mEH) liability, as mEH can catalyze the ring-opening of oxetanes[7].

G cluster_0 Traditional Scaffold cluster_1 Spirocyclic Scaffold N1 Morpholine / Piperidine N2 High Lipophilicity (Flatland) N1->N2 N3 Vulnerable to CYP450 Oxidation N1->N3 S1 2-Oxa-7-azaspiro[3.5]nonane S2 Increased Fsp3 (3D Conformation) S1->S2 S3 Improved Aqueous Solubility S1->S3 S4 High Metabolic Stability S1->S4

Caption: Comparative ADME/PK advantages of spirocyclic oxetanes over traditional planar heterocycles.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only describe the procedural steps but also the analytical checkpoints required to verify success.

Protocol A: Generation and Isolation of the Hemioxalate Salt

When scaling up from a synthesized Boc-protected precursor, controlling the salt stoichiometry is critical[4].

Step-by-Step Methodology:

  • Deprotection: Dissolve N-Boc-2-oxa-7-azaspiro[3.5]nonane (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool to 0 °C and add trifluoroacetic acid (TFA, 10 mL) dropwise. Stir for 2 hours at room temperature.

  • Free-Basing: Concentrate the mixture under reduced pressure. Redissolve the residue in water (10 mL) and basify to pH > 12 using 2M aqueous NaOH. Extract the volatile free base rapidly with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate carefully (avoiding high vacuum to prevent loss of the volatile amine).

  • Salt Formation: Dissolve the crude free base in anhydrous ethanol (15 mL). In a separate vial, dissolve exactly 0.5 equivalents of anhydrous oxalic acid (5.0 mmol) in anhydrous ethanol (5 mL).

  • Crystallization: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring. A white precipitate will form immediately. Stir for an additional 30 minutes to ensure complete lattice formation.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold ethanol (2 × 5 mL), and dry under high vacuum at 40 °C for 12 hours to yield 2-oxa-7-azaspiro[3.5]nonane hemioxalate.

G A Precursor Synthesis (N-Boc-piperidine derivative) B Deprotection (TFA in DCM, 0°C to RT) A->B C Free-Basing (NaOH extraction, yields volatile base) B->C D Salt Formation (Addition of 0.5 eq Oxalic Acid in EtOH) C->D E Crystallization & Isolation (2-Oxa-7-azaspiro[3.5]nonane hemioxalate) D->E

Caption: Workflow for the synthesis and isolation of 2-oxa-7-azaspiro[3.5]nonane hemioxalate.

Protocol B: Self-Validating Stoichiometry Assay (Elemental Analysis)

Because oxalic acid lacks carbon-bound protons, standard ¹H-NMR cannot reliably integrate the oxalate counterion against the spirocycle to prove the 2:1 ratio. The protocol must be validated via Elemental Analysis (CHN).

Validation Steps:

  • Submit 2–5 mg of the dried salt for CHN microanalysis.

  • Compare against Theoretical Values:

    • Theoretical for Hemioxalate (2:1) C₁₆H₂₈N₂O₆: C: 55.80%, H: 8.19%, N: 8.13%

    • Theoretical for Oxalate (1:1) C₉H₁₅NO₅: C: 49.76%, H: 6.96%, N: 6.45%

  • Decision Gate: If the carbon percentage is ~49%, the addition of oxalic acid was too rapid or concentrated, resulting in the 1:1 salt. If the carbon percentage is ~55.8%, the hemioxalate structure is validated, and the batch is cleared for downstream HTS coupling.

References

  • PubChem Compound Summary for CID 71463619. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. National Center for Biotechnology Information. Available at:[Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at:[Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at:[Link]

  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864-13874. Available at:[Link]

Sources

Molecular weight and formula of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and application of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate , a critical spirocyclic scaffold in modern drug discovery.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

The 2-Oxa-7-azaspiro[3.5]nonane scaffold represents a high-value "bioisostere" of morpholine. By replacing the flat, monocyclic morpholine ring with a three-dimensional spirocyclic system, researchers can significantly alter the physicochemical vector of a drug candidate—modulating lipophilicity (LogP) and metabolic stability—without disrupting the critical hydrogen-bonding interactions required for target binding. This guide focuses on the hemioxalate salt form, which is the preferred stable solid for storage and handling.

Chemical Identity & Stoichiometry

The commercial designation "hemioxalate" for this compound typically refers to a 2:1 stoichiometry (two amine cations per one oxalate dianion). It is crucial to verify this ratio for precise molarity calculations in biological assays.

Identity Table
ParameterDetail
IUPAC Name bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) oxalate
Common Name 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
CAS Number 1429056-28-9 (Hemioxalate salt)
Free Base CAS 241820-91-7
Free Base Formula C₇H₁₃NO
Salt Formula C₁₆H₂₈N₂O₆ (2[1] · C₇H₁₃NO + C₂H₂O₄)
Free Base MW 127.19 g/mol
Salt MW 344.41 g/mol (Dimers) or 172.20 g/mol (normalized monomer)
SMILES (Salt) C1CC2(CCN1)COC2.C1CC2(CCN1)COC2.C(=O)(C(=O)O)O
Structural Logic

The molecule consists of a 4-membered oxetane ring spiro-fused to a 6-membered piperidine ring.

  • 2-Oxa: Oxygen is located at position 2 of the spiro system (in the 4-membered ring).

  • 7-Aza: Nitrogen is located at position 7 (in the 6-membered ring), para to the spiro carbon.

  • Geometry: Unlike the chair conformation of morpholine, the spiro[3.5] system forces the oxygen and nitrogen vectors into a specific 3D orientation, often described as "orthogonal" or "twisted," which allows for exploring novel chemical space (Fsp³ character).

Strategic Value in Drug Design

The transition from morpholine to 2-oxa-7-azaspiro[3.5]nonane is a classic example of "Escaping Flatland" —increasing the saturation (Fsp³) of a molecule to improve clinical success rates.

  • Lipophilicity Modulation: The spirocycle is generally more hydrophilic than the corresponding gem-dimethyl analogs but maintains a LogP similar to morpholine (~ -0.8 to 0.6 depending on substitution), aiding in solubility.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the position alpha to the heteroatoms, a common soft spot in simple piperidines or morpholines.

  • Vector Reorientation: The exit vectors of substituents on the Nitrogen are altered, potentially accessing different pockets in the target protein binding site.

Synthesis Protocol

While various routes exist, the most robust and scalable method builds the oxetane ring onto a pre-functionalized piperidine core. This avoids the instability often associated with early-stage oxetane intermediates.

Pathway Diagram

The following logic flow illustrates the "Piperidine-First" synthetic strategy.

G Start Diethyl malonate + Bis(2-bromoethyl)amine Step1 Intermediate A: N-Tosyl-piperidine-4,4-dicarboxylate Start->Step1 Cyclization (Base) Step2 Intermediate B: Piperidine-4,4-dimethanol Step1->Step2 Reduction (LiAlH4) Step3 Intermediate C: Spiro-oxetane (N-Tosyl) Step2->Step3 Cyclization (1. MsCl, 2. KOtBu) Step4 Free Base: 2-Oxa-7-azaspiro[3.5]nonane Step3->Step4 Detosylation (Mg/MeOH) Final Target Salt: Hemioxalate Form Step4->Final Salt Formation (Oxalic Acid)

Figure 1: Step-wise synthesis of 2-oxa-7-azaspiro[3.5]nonane hemioxalate via the piperidine-diol route.

Detailed Methodology

Prerequisites: All reactions involving LiAlH₄ or anhydrous conditions must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: Synthesis of Piperidine Core

React diethyl malonate with N-tosyl-bis(2-bromoethyl)amine in the presence of a base (e.g., K₂CO₃ in DMF or NaH in THF). This forms the 6-membered piperidine ring with two ester groups at the 4-position.

  • Checkpoint: Monitor disappearance of starting amine by TLC.

Step 2: Reduction to Diol

Treat the diester intermediate with Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C to room temperature.

  • Reaction: R-C(COOEt)2-R' -> R-C(CH2OH)2-R'

  • Result: N-tosyl-4,4-bis(hydroxymethyl)piperidine.

Step 3: Oxetane Ring Closure (Critical Step)

This is the most technically demanding step.

  • Mesylation: Treat the diol with 1 equivalent of Methanesulfonyl chloride (MsCl) in pyridine/DCM to selectively mesylate one of the hydroxyl groups. (Alternatively, use excess MsCl if using the n-BuLi/KOtBu cyclization method).

  • Cyclization: Add a strong base (e.g., Potassium tert-butoxide, KOtBu) in THF. The alkoxide displaces the mesylate intramolecularly to form the 4-membered oxetane ring.

  • Validation: 1H NMR should show the disappearance of CH₂OH signals and appearance of oxetane CH₂ protons (typically δ 4.4–4.6 ppm).

Step 4: Deprotection & Salt Formation
  • Detosylation: Remove the N-tosyl group using Magnesium turnings in Methanol (sonication may be required) or Sodium naphthalenide.

  • Isolation: Extract the free amine into an organic solvent (e.g., DCM or Ether).

  • Salting Out: Dissolve the free amine in Ethanol/Ether. Add anhydrous Oxalic Acid (0.5 molar equivalents relative to amine for hemioxalate, or 1.0 eq for full oxalate—commercial "hemioxalate" is usually the 2:1 complex).

  • Filtration: Collect the white precipitate.

Physicochemical Profile

The following data points are critical for ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

PropertyValueNotes
LogP (Predicted) 0.63Significantly lower than pure carbocycles; similar to morpholine.
TPSA ~21–30 ŲPolar surface area favorable for CNS penetration.
pKa (Base) ~8.5–9.0Typical for secondary amines in spiro systems.
H-Bond Donors 1 (NH)In free base form (2 in salt form).
H-Bond Acceptors 2 (N, O)
Melting Point 208°CDecomposes/melts (Salt form).

Handling & Stability

  • Storage: The hemioxalate salt is hygroscopic. Store at 2–8°C under desiccated conditions.

  • Solubility: Highly soluble in water and DMSO; moderately soluble in Methanol. Poorly soluble in non-polar solvents (Hexane, Toluene).

  • Stability: The oxetane ring is acid-sensitive. Avoid prolonged exposure to strong Lewis acids or high temperatures in acidic media, which can trigger ring opening to the diol or rearrangement.

References

  • Aldabbagh, F. et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI Molecules.

  • Burkhard, J. A. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • PubChem Compound Summary . 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. National Center for Biotechnology Information.

  • Wuitschik, G. et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

Sources

Escape from Flatland: Spirocyclic Amine Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Escape from Flatland" Paradigm

Historically, the advent of high-throughput screening (HTS) and combinatorial chemistry drove early-stage drug discovery toward planar, sp²-hybridized aromatic systems due to their synthetic accessibility[1]. However, this over-reliance on "flat" molecules directly contributed to high clinical attrition rates, primarily due to poor physicochemical properties and off-target toxicities[2]. The seminal "Escape from Flatland" hypothesis, proposed by Lovering et al., demonstrated a direct statistical correlation between the fraction of sp³-hybridized carbons (


) in a molecule and its probability of clinical success[1][3].

Spirocycles—structures where two rings are fused by a single quaternary carbon atom—inherently possess high


 character[4]. Among these, spirocyclic amines have emerged as privileged scaffolds. They offer a unique combination of structural rigidity, defined three-dimensional (3D) exit vectors, and favorable basicity, allowing medicinal chemists to accurately position functional groups within complex protein binding pockets[5].

Structural & Physicochemical Causality: Why Spirocyclic Amines?

The integration of spirocyclic amines into a drug candidate is not merely a structural novelty; it is a calculated physicochemical optimization designed to overcome specific developmental liabilities.

  • Enhanced Solubility via Lattice Disruption: Planar aromatic molecules often suffer from poor aqueous solubility due to strong intermolecular

    
     stacking in the solid state. The 3D architecture of spirocyclic amines disrupts these planar stacking interactions, lowering the melting point and significantly enhancing aqueous solubility—a critical parameter for oral bioavailability[1][6].
    
  • Lipophilicity Control: Replacing a flat morpholine or piperazine ring with a spirocyclic equivalent (e.g., 2-azaspiro[3.3]heptane) often lowers the lipophilicity (LogD). This reduction is critical for minimizing non-specific protein binding and improving the pharmacokinetic (PK) profile[4].

  • Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich aromatic rings and exposed benzylic positions. By replacing these susceptible moieties with sterically shielded, saturated spirocyclic systems, the metabolic half-life of the compound can be substantially extended[4].

  • Target Selectivity via Vector Projection: A spirocyclic core projects its substituents in a rigid, non-planar trajectory. This precise spatial orientation enhances receptor-ligand complementarity, increasing potency for the desired target while reducing promiscuity (off-target effects)[2][5].

Table 1: Comparative Physicochemical Impact of Planar vs. Spirocyclic Amines
PropertyPlanar Amines (e.g., Anilines)Spirocyclic Amines (e.g., Azaspiroalkanes)Causality / Mechanism

Low (< 0.3)High (> 0.6)Quaternary spiro carbon forces 3D saturation.
Aqueous Solubility Often poorGenerally highDisruption of crystal lattice packing (

stacking).
Target Promiscuity High (binds multiple flat pockets)Low (highly specific shape complementary)Rigid 3D exit vectors restrict binding to specific pockets.
Metabolic Stability Susceptible to oxidationImprovedLack of easily oxidizable aromatic/benzylic C-H bonds.

Synthetic Methodologies: Accessing the Spirocyclic Chemical Space

The primary bottleneck in utilizing spirocyclic amines has historically been synthetic intractability[5]. However, recent advancements in catalysis have democratized access to these complex scaffolds.

  • Photoredox-Catalyzed Hydroaminoalkylation (HAA): Traditional synthesis of spirocyclic tetrahydronaphthyridines (THNs) requires lengthy (10+ steps) sequences. Recent continuous-flow photoredox methodologies enable the coupling of unprotected primary alkylamines with halogenated vinylpyridines[7][8]. This radical-mediated HAA, followed by Palladium-catalyzed Buchwald-Hartwig N-arylation, constructs the spirocyclic core in a highly modular fashion[8].

  • Stannyl Amine Protocol (SnAP) Reagents: The Bode group revolutionized the synthesis of saturated N-heterocycles using SnAP reagents. By condensing cyclic ketones with SnAP reagents to form a ketimine, followed by a Copper(II)-promoted radical cyclization, researchers can access unprotected spirocyclic amines in a single step[9][10]. Causality in experimental design: The addition of >100 equivalents of hexafluoroisopropanol (HFIP) is critical here; HFIP acts as a strongly hydrogen-bonding solvent that stabilizes the radical intermediate and accelerates the cyclization rate[10][11].

  • Hofmann-Löffler-Freytag (HLF) C-H Amination: Intramolecular C-H amination using oxidants like N-iodohydantoin allows the direct conversion of monocyclic amines into bridged or spirocyclic architectures via a radical intermediate, enriching the complexity of available building blocks[12].

Experimental Workflow: Self-Validating Protocol for Photoredox-Catalyzed Synthesis

To ensure reproducibility and scientific integrity, the following is a standardized, self-validating workflow for the continuous-flow synthesis of spirocyclic THNs via photoredox catalysis, adapted from recent automated flow methodologies[8][13].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M solution of the halogenated vinylpyridine and a 0.3 M solution of the unprotected primary alkylamine in degassed dimethylformamide (DMF). Add the photocatalyst (e.g., 3DPA2FBN, 2 mol%) and a hydrogen atom transfer (HAT) catalyst[13].

    • Causality Check: Sodium azide (

      
      ) is explicitly chosen over tetrabutylammonium azide as the HAT catalyst because it is cheaper and significantly less hygroscopic, ensuring consistent molarity in continuous-flow setups without moisture-induced quenching of the photocatalyst[13].
      
  • Photoredox Hydroaminoalkylation (HAA): Pump the reaction mixture through a continuous-flow photoreactor (e.g., Uniqsis PhotoSyn equipped with 420 nm LEDs)[7][13]. The 420 nm light excites the photocatalyst, which oxidizes the HAT catalyst to generate an azide radical. This radical abstracts an

    
    -hydrogen from the alkylamine, generating a nucleophilic 
    
    
    
    -amino radical that adds to the vinylpyridine[13].
  • In-line SNAr / Buchwald-Hartwig Cyclization: Route the eluent directly into a high-temperature tubular reactor (180°C - 220°C, residence time = 20 min)[8][13]. If thermal SNAr is insufficient due to electronic deactivation, introduce a secondary stream containing a Palladium pre-catalyst and a soluble base to trigger Buchwald-Hartwig N-arylation[8].

  • Validation & Quality Control (Self-Validating System): Analyze the crude output via benchtop LC-MS or low-field NMR[14].

    • Self-Validation Logic: The presence of the uncyclized

      
      -pyridyl amine intermediate indicates a thermal/catalytic failure in the high-temperature reactor segment[8]. Conversely, the presence of unreacted vinylpyridine points to insufficient photon flux or HAT catalyst degradation in the photoreactor phase[8].
      

G1 A Primary Alkylamine + Vinylpyridine B Photoredox HAA (420 nm LED, HAT Catalyst) A->B Radical Generation C Gamma-Pyridyl Amine Intermediate B->C Addition D Intramolecular N-Arylation (Buchwald-Hartwig or SNAr) C->D Thermal/Pd-Catalyzed E Spirocyclic THN Core D->E Cyclization

Fig 1: Continuous-flow photoredox and cross-coupling synthesis of spirocyclic THNs.

Case Studies in Drug Discovery

The integration of spirocyclic amines has yielded significant clinical and preclinical breakthroughs:

  • Allosteric SHP2 Inhibitors: Novartis successfully utilized spirocyclic piperidines to optimize allosteric SHP2 inhibitors. The spirocyclic architecture provided the necessary 3D trajectory to engage the allosteric pocket while maintaining high aqueous solubility, a critical factor for oral bioavailability[15].

  • PARP-1 Inhibitors: In the optimization of PARP inhibitors (e.g., Olaparib analogues), replacing a planar piperazine ring with a spirocyclic analogue restrained conformational flexibility. This subtle change improved binding affinity and increased specificity for PARP-1 over other PARP isoforms, thereby reducing off-target DNA damage and cytotoxicity[16].

  • MC4R Antagonists: Pfizer's MC4R antagonist PF-07258669 relies on a complex spirocyclic THN core. The recent development of automated photoredox flow synthesis has reduced the longest linear sequence for this core from 11 steps to just 5, highlighting the intersection of advanced synthesis and drug design[8].

G2 A Spirocyclic Scaffold (High Fsp3) B Disrupted Planarity (Reduced Pi-Stacking) A->B C Rigid 3D Vector Projection A->C D Increased Aqueous Solubility B->D E Enhanced Target Selectivity C->E F Reduced Off-Target Toxicity E->F

Fig 2: Physicochemical causality of spirocyclic scaffolds improving clinical success.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. URL: [Link]

  • Siau, W.-Y., & Bode, J. W. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society. URL: [Link]

  • Cao, Q., et al. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Nature Communications (via ResearchGate). URL: [Link]

  • "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Medicinal Chemistry Letters. URL: [Link]

  • "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery. URL: [Link]

  • "Complex and structurally diverse: the next generation of small molecules." PharmEnable. URL: [Link]

Sources

2-Oxa-7-azaspiro[3.5]nonane hemioxalate melting point and stability data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate: Physicochemical Profiling, Stability, and Applications in Advanced Medicinal Chemistry

As the pharmaceutical industry shifts toward highly three-dimensional scaffolds to improve target specificity and reduce off-target toxicity, spirocyclic compounds have emerged as critical building blocks. Among these, 2-Oxa-7-azaspiro[3.5]nonane hemioxalate represents a premier bioisostere for traditional flat heterocycles like morpholine and piperidine.

This whitepaper provides a comprehensive technical analysis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, detailing its physicochemical properties, thermodynamic stability, and field-proven experimental workflows for hit-to-lead optimization.

Structural Rationale and Bioisosterism

The incorporation of the 2-oxa-7-azaspiro[3.5]nonane scaffold into drug candidates is driven by the need to increase the fraction of sp3-hybridized carbons (


)[1]. Higher 

values correlate strongly with improved clinical success rates due to enhanced aqueous solubility and better complementarity with complex, three-dimensional protein binding pockets[1].

By retaining the ether oxygen and the amine nitrogen of a morpholine ring but constraining them within a rigid spirocyclic geometry, this scaffold alters the vector orientation of substituents. It acts as a polar, metabolically stable surrogate that modulates lipophilicity (LogD) while maintaining necessary steric bulk[1].

Physicochemical Properties & Quantitative Data

Free base aliphatic spirocycles are often hygroscopic oils or volatile liquids, making precise stoichiometric weighing difficult and long-term storage problematic. The hemioxalate salt form resolves this by establishing a highly crystalline lattice driven by intermolecular hydrogen bonding between the dicarboxylic acid and the secondary amine. This results in a highly stable, easily handled solid.

Table 1: Key Physicochemical Properties

PropertyValueScientific Significance
CAS Number 1429056-28-9Unique identifier for the hemioxalate salt form.
Molecular Formula

Indicates a 2:1 ratio of free base to oxalic acid.
Molecular Weight 172.20 g/mol Critical for stoichiometric calculations in coupling.
Melting Point 208 °CHigh MP indicates strong crystal lattice energy and high purity[2].
Appearance White to orange/green powder to crystal[2]Visual indicator of polymorphic state and purity.

Chemical Stability and Reactivity Profile

Understanding the degradation pathways of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate is essential for maintaining batch integrity during prolonged drug development campaigns.

  • Thermodynamic Stability: The hemioxalate salt is highly stable under normal ambient laboratory conditions. The robust ionic lattice protects the secondary amine from rapid atmospheric oxidation.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, which can rapidly degrade the amine and ether linkages.

  • Thermal Decomposition: If subjected to temperatures significantly exceeding its melting point (208 °C), the compound undergoes hazardous thermal decomposition, releasing carbon monoxide (CO), carbon dioxide (

    
    ), and nitrogen oxides (
    
    
    
    ).
  • Storage Protocols: To maximize shelf-life, the compound should be stored under an inert gas (such as argon or nitrogen)[3]. While stable at room temperature, refrigeration is often recommended by suppliers to prevent slow, long-term degradation[4].

Experimental Workflows

The following protocols are designed as self-validating systems. Protocol A ensures the integrity of the starting material, which is a prerequisite for the success of the synthetic transformations described in Protocol B.

Protocol A: Quality Control via Capillary Melting Point Verification

Before utilizing a stored batch of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate in a synthesis campaign, its purity must be validated. Moisture absorption or free-base dissociation will depress the melting point.

  • Sample Preparation: Pulverize 1–2 mg of the hemioxalate salt into a fine, uniform powder using an agate mortar.

  • Capillary Loading: Load the powder into a glass melting point capillary tube. Tap the tube on a hard surface to achieve a tightly packed bed of 2–3 mm.

  • Thermal Ramping: Insert the capillary into a calibrated melting point apparatus (e.g., Buchi B-540). Rapidly ramp the temperature to 190 °C, then reduce the heating rate to a precise 1 °C/min.

  • Observation & Validation: Record the onset of melting and complete liquefaction. A high-purity batch will exhibit a sharp melting point at exactly 208 °C[2]. A melting point depression below 205 °C or a broad melting range indicates compromised lattice integrity, necessitating recrystallization.

Protocol B: In Situ Freebasing and Amide Coupling

Because the compound is supplied as a stable hemioxalate salt, the nucleophilic free base must be generated in situ during hit-to-lead optimization workflows[5].

  • Reagent Assembly: To an argon-flushed reaction vial, add the target carboxylic acid electrophile (1.0 equiv) and 2-oxa-7-azaspiro[3.5]nonane hemioxalate (0.7 to 1.0 equiv)[5].

  • Solvation & Neutralization: Dissolve the mixture in anhydrous THF or DMF. Cool the system to 0 °C. Dropwise, add an organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.4 to 3.0 equiv)[5][6].

    • Causality Check: The excess base is mathematically critical. It requires 0.5 equivalents to neutralize the oxalic acid, liberating the free spirocycle, while the remaining base acts as an acid scavenger for the subsequent coupling reaction.

  • Electrophile Activation: Add the coupling reagents, such as EDC/HOBt or HATU, to activate the carboxylic acid[5][6].

  • Coupling: Heat the reaction mixture to 60 °C and stir continuously for 24 hours to drive the nucleophilic acyl substitution to completion[5].

  • Isolation: Concentrate the reaction in vacuo, partition the residue between dichloromethane and aqueous sodium bicarbonate, and purify the resulting spirocyclic amide via flash chromatography[6].

Workflow Visualization

The following diagram illustrates the logical chemical progression required to successfully utilize the hemioxalate salt in a drug discovery coupling reaction.

Workflow A 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate Salt B In Situ Freebasing (Add TEA/DIPEA in THF/DMF) A->B Step 1 D Nucleophilic Acyl Substitution (60°C, 24h) B->D Step 3 C Electrophile Activation (Carboxylic Acid + EDC/HOBt) C->D Step 2 E Spirocyclic Amide Product (Hit-to-Lead Analog) D->E Step 4

Workflow for the in situ freebasing and amide coupling of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.

References

  • ChemDad. "2-Oxa-7-azaspiro[3.5]nonane heMioxalate, 97%". Retrieved from: [Link]

  • National Institutes of Health (PMC). "Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia". Retrieved from:[Link]

  • Google Patents. "KR102277833B1 - Therapeutic compounds and uses thereof".
  • European Patent Office. "THERAPEUTIC COMPOUNDS AND USES THEREOF - EP 2956138 B1". Retrieved from:[Link]

  • IRIS - Università degli Studi di Pavia. "Synthesi". Retrieved from:[Link]

Sources

Understanding the Geometry of Spiro[3.5]nonane Systems: A Technical Guide to Bioisosteric Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Geometric Imperative of Spiro[3.5]nonane Systems

In the pursuit of novel chemical space, medicinal chemists have increasingly adopted the "escape from flatland" paradigm, transitioning away from planar, sp2-hybridized aromatic rings toward three-dimensional, sp3-rich scaffolds. Among these, the spiro[3.5]nonane system represents a highly privileged architecture.

Structurally, spiro[3.5]nonane consists of a four-membered cyclobutane ring and a six-membered cyclohexane ring fused at a single, quaternary sp3-hybridized carbon atom[1]. The central spiro carbon enforces a strict tetrahedral geometry, with bond angles approximating 109.5°. This specific hybridization dictates that the two constituent rings sit perfectly orthogonal (perpendicular) to one another. The cyclohexane ring typically adopts a thermodynamically stable chair conformation, while the cyclobutane ring maintains a puckered geometry to relieve torsional strain[2]. This orthogonal arrangement provides unique exit vectors for functionalization, allowing researchers to precisely map pharmacophores into three-dimensional binding pockets that planar molecules simply cannot access.

Physicochemical Profiling: Flatland vs. Spirocyclic Bioisosteres

The decision to replace a traditional aromatic ring (e.g., a phenyl or heteroaryl group) with a spiro[3.5]nonane bioisostere is driven by strict causality. Planar aromatic rings frequently suffer from poor aqueous solubility due to strong intermolecular π-π stacking, which drastically increases the crystal lattice energy of the solid drug. By introducing the orthogonal geometry of a spirocycle, this planar stacking is disrupted, lowering the melting point and significantly enhancing thermodynamic solubility.

Furthermore, the elimination of electron-rich aromatic C-H bonds removes primary sites for cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and extending the pharmacokinetic half-life of the compound.

Table 1: Quantitative and Mechanistic Comparison of Planar vs. Spirocyclic Scaffolds

PropertyPlanar Aromatic Ring (e.g., Phenyl)Spiro[3.5]nonane BioisostereCausality / Underlying Mechanism
Geometry 2D Planar (sp2 hybridized)3D Orthogonal (sp3 hybridized)Tetrahedral spiro carbon forces a perpendicular ring arrangement.
Aqueous Solubility Generally LowSignificantly HigherDisruption of planar π-π stacking lowers the crystal lattice energy.
Metabolic Stability Susceptible to arene oxidationHighly StableAbsence of vulnerable aromatic C-H bonds evades CYP450 metabolism.
Fsp3 Fraction 0.0> 0.8High sp3 carbon count aligns with modern topological drug metrics.
Lipophilicity (LogD) HighModerate to LowIncreased 3D volume and polarity reduce hydrophobic partitioning.

Synthetic Workflows: Constructing the Spiro[3.5]nonane Scaffold

Synthesizing functionalized spiro[3.5]nonane derivatives requires robust, scalable methodologies. A foundational workflow in this domain is the pilot-plant scale synthesis of spiro[3.5]nonane-6,8-dione, a critical intermediate for downstream drug development[3].

Protocol: Pilot-Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione

Objective: Safe, scalable conversion of spiro[3.5]non-7-en-6-one to the target dione. Self-Validating Design: This protocol deliberately avoids highly concentrated hydrogen peroxide, utilizing sodium perborate to prevent thermal runaway. In-process pH monitoring ensures the complete precipitation and high purity of the final product.

  • Epoxidation Setup: Emulsify spiro[3.5]non-7-en-6-one (1.0 equiv) in water within an alloy reaction vessel under a strict nitrogen atmosphere[4].

  • Controlled Oxidation: Add sodium perborate tetrahydrate (1.6 equiv) in three distinct portions at 40 ± 2 °C. Causality: Portion-wise addition of sodium perborate controls the exothermic release of oxidizing equivalents, maintaining reactor safety and preventing the accumulation of explosive peroxides[4].

  • Quenching: After 2 hours of stirring at 42 °C, cool the mixture to 20 °C. Add sodium sulfite (0.3 equiv) to quench residual oxidants. Validation: A negative starch-iodide test must be achieved to confirm the complete consumption of peroxides before proceeding.

  • Palladium-Catalyzed Rearrangement: Subject the resulting crude epoxide mixture to palladium catalysis to induce a highly regioselective rearrangement to the dione[3].

  • Isolation via pH Modulation: Adjust the aqueous phase pH to 8.6 with NaOH, and wash with toluene to remove non-polar impurities. Subsequently, acidify the aqueous layer to pH 2.0 ± 0.2 using 12% HCl. Causality: The dione is highly soluble in basic water (as an enolate) but precipitates cleanly and quantitatively upon acidification[4].

  • Recovery: Isolate the precipitated yellow solid via a trailing blade centrifuge and dry at 45 °C under vacuum (50 mbar)[4].

SynthWorkflow Start Spiro[3.5]non-7-en-6-one Step1 Epoxidation (Sodium Perborate) Start->Step1 Intermediate Crude Epoxide Step1->Intermediate Step2 Pd-Catalyzed Rearrangement Intermediate->Step2 Product Spiro[3.5]nonane-6,8-dione Step2->Product

Synthetic workflow for spiro[3.5]nonane-6,8-dione via epoxidation and Pd-catalyzed rearrangement.

Structural Characterization and Self-Validating Protocols

To guarantee the integrity of the spiro[3.5]nonane geometry during drug development, rigorous structural characterization must be employed as a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for validating the 3D architecture. Because the cyclobutane and cyclohexane rings are orthogonal, protons on the puckered cyclobutane ring will show distinct through-space NOE correlations with the axial protons of the cyclohexane chair. The presence of these cross-peaks self-validates the perpendicular geometry.

  • X-Ray Crystallography: Single-crystal X-ray diffraction is utilized to confirm the absolute configuration and the ~109.5° bond angle of the quaternary spiro carbon, ensuring that the structural integrity is maintained in the solid state[2].

  • Density Functional Theory (DFT): Computational DFT modeling is used to map the Electrostatic Potential (ESP) and calculate the HOMO-LUMO gap. Causality: Understanding the ESP of the spirocycle allows medicinal chemists to predict how the orthogonal exit vectors will interact with the electronic environment of a target protein's binding pocket.

Applications in Medicinal Chemistry

The unique geometry of spiro[3.5]nonane systems has led to breakthrough applications in targeted therapeutics.

GPR119 Agonists for Type 2 Diabetes

Derivatives of 7-azaspiro[3.5]nonane have been successfully deployed as potent agonists for G-protein coupled receptor 119 (GPR119)[5]. The rigid spiro scaffold precisely orientates the N-capping group and aryl pharmacophores to bind the GPR119 receptor located on pancreatic β-cells and intestinal enteroendocrine L-cells. This binding triggers a downstream cascade resulting in cAMP accumulation, which subsequently stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1)[5].

GPR119Pathway Agonist 7-Azaspiro[3.5]nonane Derivative Receptor GPR119 Receptor Agonist->Receptor cAMP cAMP Accumulation Receptor->cAMP GLP1 GLP-1 Release (Enteroendocrine L-cells) Receptor->GLP1 Insulin Insulin Secretion (Pancreatic β-cells) cAMP->Insulin

GPR119 activation pathway by 7-azaspiro[3.5]nonane agonists leading to insulin and GLP-1 release.

Sigma (σ) Receptor Ligands

Spirocyclic systems are also highly effective in central nervous system (CNS) drug design. Thiophene bioisosteres of spirocyclic scaffolds have demonstrated extraordinarily high affinity for the σ1 receptor (Ki = 0.32 nM)[6]. The spiro[3.5]nonane-like geometry perfectly mimics the required 3D spatial arrangement for the receptor pocket, while the thiophene ring modulates the local electron density to maximize binding efficiency without introducing the metabolic liabilities of a standard benzene ring[7].

References

  • Lehmann, T. E., et al. "Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione.
  • Natho, P., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes." Chemical Communications, RSC Publishing.

  • Oberdorf, C., et al. "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans].
  • BenchChem Technical Support. "Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." BenchChem.
  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.

Sources

Methodological & Application

Synthesis protocols for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthesis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (CAS: 1429056-28-9), a critical spirocyclic scaffold in modern medicinal chemistry. As a conformationally restricted, polar surrogate for the morpholine ring, this spirocycle offers improved metabolic stability and defined exit vectors for drug design.

The protocol outlined below utilizes a robust, scalable 5-step sequence starting from commercially available diethyl malonate and N-tosylbis(2-bromoethyl)amine. It prioritizes the N-tosyl protection strategy due to its stability during the reductive oxetane-forming steps, followed by a mild magnesium-mediated deprotection.

Retrosynthetic Analysis & Strategy

The synthesis constructs the piperidine core first, followed by the formation of the strained oxetane ring via a 4-exo-tet cyclization of a 1,3-diol equivalent.

Strategic Logic:

  • Piperidine Formation: Double alkylation of a sulfonamide allows for the rapid construction of the 6-membered ring with a gem-diester handle.

  • Oxetane Construction: The gem-diester is reduced to a gem-diol. The critical step involves a selective activation of one hydroxyl group (via mesylation or tosylation) followed by intramolecular displacement to close the 4-membered ring.

  • Deprotection: The N-tosyl group is removed using Mg/MeOH, avoiding harsh acids that might open the strained oxetane ring.

Caption: Retrosynthetic disconnection showing the construction of the spiro-oxetane core from acyclic precursors.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 1-tosylpiperidine-4,4-dicarboxylate

This step constructs the piperidine ring via a double nucleophilic substitution.

  • Reagents: Diethyl malonate (1.0 eq), N-tosylbis(2-bromoethyl)amine (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with NaH (2.2 eq) and anhydrous DMF under

      
      .
      
    • Add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 min until

      
       evolution ceases.
      
    • Add a solution of N-tosylbis(2-bromoethyl)amine (1.1 eq) in DMF dropwise.

    • Heat the mixture to 80°C for 4–6 hours.

    • Workup: Cool to RT, quench with saturated

      
      , and extract with EtOAc. Wash organics with 5% LiCl (to remove DMF) and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).

Step 2: Reduction to (1-Tosylpiperidine-4,4-diyl)dimethanol

Conversion of the diester to the diol is necessary for the subsequent ring closure.

  • Reagents: Diester (Step 1 product),

    
     (2.2 eq), THF (anhydrous).
    
  • Procedure:

    • Suspend

      
       (2.2 eq) in anhydrous THF at 0°C under 
      
      
      
      .
    • Add a solution of the diester in THF dropwise.[1]

    • Allow to warm to RT and stir for 16 hours.

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Stir until a white granular precipitate forms.
    • Filter through Celite and concentrate the filtrate to yield the crude diol (typically white solid).

Step 3: Cyclization to 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane

Critical Step: This reaction uses a "one-pot" activation/displacement strategy.


-BuLi generates the dialkoxide, and exactly 1 equivalent of TsCl activates one alcohol, which is immediately displaced by the neighboring alkoxide.
  • Reagents: Diol (Step 2 product),

    
    -Butyllithium (2.5 M in hexanes, 2.2 eq), 
    
    
    
    -Toluenesulfonyl chloride (TsCl, 1.0 eq), THF (anhydrous).
  • Procedure:

    • Dissolve the diol (1.0 eq) in anhydrous THF and cool to -78°C .

    • Add

      
      -BuLi (2.2 eq) dropwise. Stir for 1 hour at 0°C to ensure complete formation of the dialkoxide.
      
    • Cool back to -78°C .

    • Add a solution of TsCl (1.0 eq) in THF dropwise. Do not use excess TsCl.

    • Allow the reaction to warm slowly to RT overnight. The mono-tosylate intermediate will cyclize in situ.

    • Workup: Quench with water, extract with EtOAc, and concentrate.

    • Purification: Flash chromatography is essential here to separate the spiro-oxetane from unreacted diol or bis-tosylate byproducts.

Step 4: N-Desulfonylation (Deprotection)

Magnesium in methanol provides a mild reductive cleavage of the sulfonamide without compromising the strained oxetane ring.

  • Reagents: N-Tosyl spirocycle (Step 3 product), Magnesium turnings (5-10 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve the protected amine in anhydrous MeOH.

    • Add Mg turnings (activated by scratching or iodine).

    • Sonicate the mixture for 1–2 hours. The mechanical action of sonication is crucial to keep the Mg surface active.

    • Note: The reaction is exothermic; monitor temperature.

    • Workup: Filter off excess Mg. Concentrate the filtrate. Partition the residue between

      
       and saturated 
      
      
      
      . Extract the aqueous layer multiple times with
      
      
      (the free amine is polar).
    • Dry and concentrate to yield the Free Base (2-Oxa-7-azaspiro[3.5]nonane) .

Step 5: Formation of the Hemioxalate Salt

The free base is an oil or low-melting solid; the oxalate salt is the preferred stable form for storage.

  • Reagents: Free Base, Anhydrous Oxalic Acid, Ethanol or

    
    .
    
  • Stoichiometry: 2 moles of Amine : 1 mole of Oxalic Acid.

  • Procedure:

    • Dissolve the Free Base (e.g., 4.6 mmol) in a minimal amount of EtOH or

      
      .
      
    • Dissolve Anhydrous Oxalic Acid (0.5 eq, e.g., 2.3 mmol) in EtOH.

    • Add the acid solution to the amine solution dropwise with stirring.

    • A white precipitate (Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate) will form.

    • Filter, wash with cold

      
      , and dry under vacuum.[2]
      

Workflow Visualization

Caption: Operational workflow for the synthesis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.

Key Data & Troubleshooting

ParameterSpecification / Observation
Target CAS 1429056-28-9 (Hemioxalate)
Free Base CAS 241820-91-7
Molecular Weight Free Base: 127.19 g/mol ; Hemioxalate: ~172.2 g/mol (per amine unit)
Appearance White crystalline solid (Salt form)
1H NMR (D2O)

4.60 (s, 4H, Oxetane), 3.20-3.30 (m, 4H, Piperidine), 2.05-2.15 (m, 4H, Piperidine).
Troubleshooting Step 3 If yield is low, ensure anhydrous conditions . Moisture kills the dialkoxide. If bis-tosylation occurs (major byproduct), reduce TsCl to 0.95 eq and add very slowly at -78°C.
Troubleshooting Step 4 If deprotection is slow, add a crystal of

to activate Mg. Ensure MeOH is dry.

References

  • Aldabbagh, F. et al. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864–13874.

    • Primary reference for the N-tosyl route, cyclization conditions, and salt form
  • Carreira, E. M. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition, 49(48), 9038-9056.

    • Foundational review on oxetane properties and general synthesis str
  • Wuitschik, G. et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512-4515.

Sources

Procedure for converting 2-Oxa-7-azaspiro[3.5]nonane hemioxalate to free base

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Conversion of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate to Free Base

Part 1: Executive Summary & Chemical Strategy

The Challenge: 2-Oxa-7-azaspiro[3.5]nonane is a valuable spirocyclic building block in medicinal chemistry, often supplied as a hemioxalate salt (2:1 amine:acid stoichiometry) to ensure shelf stability and crystallinity. While the salt form prevents oxidation and polymerization, the free base is required for nucleophilic substitutions, reductive aminations, or transition-metal catalyzed cross-couplings.

The Solution: This protocol details the conversion of the hemioxalate salt to the free amine. Unlike simple lipophilic amines, this spirocyclic ether-amine possesses moderate water solubility, creating a risk of yield loss during aqueous workup.

Strategic Pillars:

  • pH Control: We utilize a strong inorganic base (NaOH) to ensure complete deprotonation (

    
    ), pushing the equilibrium entirely toward the free amine.
    
  • Phase Partitioning: To counteract the amine's water solubility, we employ a "Salting Out" strategy combined with a polarity-optimized organic solvent system.

  • Stability: The oxetane ring (4-membered ether) is acid-sensitive but base-stable. The protocol avoids prolonged acidic exposure or high-temperature distillation.

Part 2: Materials & Equipment

CategoryItemSpecification/Notes
Reagent 2-Oxa-7-azaspiro[3.5]nonane hemioxalateCAS: 1429056-28-9
Reagent Sodium Hydroxide (NaOH)2M or 5M aqueous solution
Reagent Sodium Chloride (NaCl)Solid, anhydrous (for saturation)
Solvent Dichloromethane (DCM)HPLC Grade (Primary extraction solvent)
Solvent Isopropanol (IPA)Optional (additive for polar extraction)
Drying Agent Sodium Sulfate (

)
Anhydrous, granular
Equipment Separatory FunnelBorosilicate glass
Equipment pH Indicator StripsRange 0–14 (or digital pH probe)
Equipment Rotary EvaporatorBath temp < 40°C

Part 3: Experimental Protocol

Method A: Biphasic Extraction (Standard Protocol)

Recommended for scales > 100 mg where the amine is moderately lipophilic.

Step 1: Dissolution & Basification

  • Weigh the hemioxalate salt into a flask.

  • Add distilled water (approx. 10 mL per gram of salt). Stir until fully dissolved.

    • Note: If the salt is stubborn, mild warming (30°C) is permissible, but avoid high heat.

  • Place the flask in an ice-water bath (0°C).

  • Slowly add 5M NaOH dropwise with stirring.

  • Critical Checkpoint: Monitor pH. Continue addition until pH reaches 12–14 .

    • Why? The

      
       of the secondary amine is likely ~10–11. To ensure >99% exists as the free base, the pH must be at least 2 units higher than the 
      
      
      
      .

Step 2: Salting Out (The Yield Booster)

  • Add solid NaCl to the aqueous basic solution until saturation is reached (undissolved salt remains visible).

  • Stir for 5 minutes.

    • Mechanism: This increases the ionic strength of the aqueous phase, significantly reducing the solubility of the organic free amine in water (Salting-out effect), forcing it into the organic phase.

Step 3: Extraction

  • Transfer the mixture to a separatory funnel.

  • Solvent Choice:

    • Standard: Extract with DCM (3 x volume of aqueous layer).

    • For Difficult Cases: If the amine is highly water-soluble, use DCM:IPA (3:1 ratio) . The alcohol helps solvate the polar amine into the organic layer.

  • Shake vigorously for 2 minutes and allow layers to separate.

  • Collect the lower organic layer.

  • Repeat the extraction 3 times . Combine all organic fractions.

Step 4: Drying & Concentration

  • Dry the combined organic layers over anhydrous

    
      for 15 minutes.
    
  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (Rotavap).

    • Caution: The free base has a molecular weight of ~127 g/mol . While spiro-fused systems are less volatile than linear analogs, do not use high vacuum (< 10 mbar) with a hot bath . Keep bath temperature

      
       and stop immediately when solvent is removed.
      
Method B: Solid Phase Extraction (High Purity/Small Scale)

Recommended for < 100 mg scales or if Method A yields are low.

  • Conditioning: Use a Strong Cation Exchange (SCX-2) cartridge. Pre-wet with Methanol (MeOH).[1][2]

  • Loading: Dissolve the hemioxalate salt in minimal MeOH (or water if insoluble) and load onto the cartridge.

    • Action: The amine binds to the sulfonic acid resin; oxalate ions and non-basic impurities pass through.

  • Washing: Flush the cartridge with 2-3 column volumes of MeOH .

    • Result: Removes neutral impurities and residual oxalic acid.

  • Elution: Elute the free amine using 2M Ammonia in Methanol (

    
    /MeOH) .
    
  • Isolation: Concentrate the eluate to obtain the pure free base.

Part 4: Quality Control & Validation

Every protocol requires a "Definition of Done." Use these criteria to validate your free base.

TestExpected Result (Free Base)Contrast with Salt

NMR (

)

-CH protons shift upfield (typically 2.6–3.2 ppm).
Salt form

-CH protons appear downfield (3.5–4.0 ppm) due to positive charge shielding.
Solubility Soluble in pure DCM/Ether.Salt is insoluble in non-polar organics.
pH Check Dissolve trace amount in water; pH should be basic (~10).Salt solution is acidic (pH ~2-3).
Appearance Viscous oil or low-melting solid.High-melting crystalline solid.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic and workflow for Method A (Biphasic Extraction), emphasizing the critical "Salting Out" step often missed in standard protocols.

ExtractionProtocol Start Start: Hemioxalate Salt Dissolve Dissolve in Water (Min. Volume) Start->Dissolve Basify Add 5M NaOH Target pH > 12 Dissolve->Basify Deprotonation SaltOut Add NaCl to Saturation (Salting Out) Basify->SaltOut Maximize Partition Coeff. Extract Extract with DCM (3x) (Or DCM:IPA 3:1) SaltOut->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate (Rotavap) < 35°C Dry->Concentrate Finish Final Product: Free Base Oil/Solid Concentrate->Finish

Figure 1: Optimized workflow for the conversion of spirocyclic amine salts to free bases, highlighting the critical salting-out step to maximize recovery.

Part 6: References

  • Sigma-Aldrich. 2-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) Product Specification. Retrieved from

  • BenchChem. Technical Support: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates. Retrieved from

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. (General reference for spirocyclic amine handling).

  • ResearchGate Discussion. Best way to convert amine salt to free base. Retrieved from

  • PubChem. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Compound Summary. Retrieved from

Sources

Application Notes and Protocols: Reductive Amination Conditions Using 2-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Oxa-7-azaspiro[3.5]nonane in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with improved physicochemical and pharmacological properties is a constant endeavor. The spirocyclic oxetane moiety has emerged as a valuable structural motif, with 2-Oxa-7-azaspiro[3.5]nonane being a particularly noteworthy building block. Its rigid, three-dimensional structure offers a compelling alternative to more traditional heterocycles like morpholine, providing a unique vector in chemical space for optimizing drug-target interactions.[1][2] The oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity while modulating the basicity of the adjacent amine.[2]

Reductive amination stands as one of the most robust and widely utilized methods for the N-alkylation of secondary amines, making it a cornerstone reaction in the synthesis of pharmaceutical candidates.[3] This one-pot reaction, which combines a carbonyl compound and an amine to form a new, more complex amine, is favored for its operational simplicity and broad substrate scope.[4] These application notes provide a comprehensive guide to the reductive amination of 2-Oxa-7-azaspiro[3.5]nonane, offering detailed protocols, mechanistic insights, and practical guidance for its successful implementation in drug discovery programs.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

The reductive amination of a secondary amine like 2-Oxa-7-azaspiro[3.5]nonane with an aldehyde or ketone proceeds through a two-step sequence that is typically conducted in a single reaction vessel.[4]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient iminium ion intermediate. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[5]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[5] The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the iminium ion intermediate.[4]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents amine 2-Oxa-7-azaspiro[3.5]nonane (Secondary Amine) iminium Iminium Ion Intermediate amine->iminium Condensation (-H₂O) carbonyl Aldehyde or Ketone carbonyl->iminium product N-Alkylated 2-Oxa-7-azaspiro[3.5]nonane (Tertiary Amine) iminium->product Reduction acid Acid Catalyst (e.g., Acetic Acid) acid->iminium hydride Hydride Reducing Agent (e.g., NaBH(OAc)₃) hydride->product

Caption: Mechanism of Reductive Amination.

Recommended Reducing Agents and Reaction Conditions

The selection of an appropriate reducing agent and solvent system is paramount for a successful reductive amination. For a substrate like 2-Oxa-7-azaspiro[3.5]nonane, mild and selective conditions are generally preferred to avoid side reactions.

Reducing AgentTypical SolventsKey Characteristics & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Highly Recommended. Mild and selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Can be used in a one-pot procedure.[6][7]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective and selective, but highly toxic due to the potential generation of HCN, especially under acidic conditions. NaBH(OAc)₃ is a safer alternative.[4]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Less selective; can reduce the starting aldehyde or ketone. Best used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[4]

Experimental Protocols

The following protocols provide a general framework for the reductive amination of 2-Oxa-7-azaspiro[3.5]nonane. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)

This is the most common and efficient method for the N-alkylation of secondary amines.[5]

Materials:

  • 2-Oxa-7-azaspiro[3.5]nonane (or its salt, e.g., oxalate salt)

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, for less reactive ketones)

  • Triethylamine (if starting from the amine salt)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Oxa-7-azaspiro[3.5]nonane (1.0 equivalent). If using the oxalate salt, add triethylamine (2.2 equivalents) and stir for 10-15 minutes to generate the free base.

  • Dissolve the amine in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.

  • If reacting with a less reactive ketone, a catalytic amount of acetic acid (0.1-0.5 equivalents) can be added at this stage.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Sources

Nucleophilic substitution reactions with 2-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Protocols for 2-Oxa-7-azaspiro[3.5]nonane

Executive Summary: The "Escape from Flatland"

In modern drug discovery, 2-Oxa-7-azaspiro[3.5]nonane (CAS: 241820-91-7 for free base) has emerged as a critical "high-value" building block. It serves as a superior bioisostere for morpholine and piperidine.

Unlike traditional flat aromatic rings, this spirocyclic scaffold introduces defined three-dimensionality (


 character) without excessive lipophilicity. The oxetane ring acts as a "polar gem-dimethyl" group—metabolically stable and electron-withdrawing—while the piperidine nitrogen (N7) serves as the primary vector for attachment via nucleophilic substitution.

Key Advantages:

  • Lipophilicity Modulation: Lowers LogP compared to carbocyclic spirocycles.

  • Metabolic Stability: The oxetane ring blocks metabolic soft spots often found in gem-dimethyl groups.

  • Basicity Tuning: The inductive effect of the oxetane oxygen lowers the

    
     of the piperidine nitrogen (approx. 8.5–9.0) compared to parent piperidine (~11.0), improving bioavailability and reducing hERG liability.
    

Chemical Profile & Handling

Before initiating synthesis, researchers must account for the physical form of the reagent. It is most commonly supplied as an Oxalate Salt to ensure stability.

PropertyDataNote
Formula

(often hemioxalate)
Check CoA for exact stoichiometry.
MW (Free Base) 127.18 g/mol Use this for molarity calculations after correction.
MW (Salt) ~172.20 g/mol (varies)CRITICAL: Adjust mass input based on salt form.
Solubility Water, DMSO, MeOHPoor solubility in non-polar solvents (Hexane/Et2O).
Stability Acid-sensitive (Oxetane)Avoid strong Lewis acids (

,

) which can ring-open the oxetane.

Strategic Decision Tree

Select the appropriate protocol based on your electrophile.

Reaction_Decision Start Target Electrophile Alkyl_Halide Alkyl Halide/Mesylate (R-CH2-X) Start->Alkyl_Halide Aryl_Activated Activated Aryl Halide (e.g., Chloropyrimidine, F-Nitrobenzene) Start->Aryl_Activated Aryl_Deactivated Unactivated Aryl Halide (e.g., Bromobenzene) Start->Aryl_Deactivated Method_SN2 Protocol A: SN2 Alkylation (Mild Base) Alkyl_Halide->Method_SN2 Primary/Secondary Method_SNAr Protocol B: SNAr (Dipolar Aprotic + Heat) Aryl_Activated->Method_SNAr Electron Deficient Method_Pd Protocol C: Buchwald-Hartwig (Pd-Catalysis) Aryl_Deactivated->Method_Pd Electron Rich/Neutral

Figure 1: Decision matrix for functionalizing 2-Oxa-7-azaspiro[3.5]nonane.

Detailed Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

The "Workhorse" Reaction. Ideal for attaching the spirocycle to heteroaromatic scaffolds (pyridines, pyrimidines).

Mechanism: The secondary amine (N7) attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group (Cl, F, or Br).

Reagents:

  • Substrate: 1.0 equiv (e.g., 4-chloropyrimidine).

  • Nucleophile: 2-Oxa-7-azaspiro[3.5]nonane oxalate (1.2 equiv).

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv). Note: Carbonate is preferred to break the oxalate salt in situ.
    
  • Solvent: DMF, NMP, or DMSO (Anhydrous).

Step-by-Step:

  • Charge: To a reaction vial, add the aryl halide (1.0 eq), spirocyclic amine oxalate salt (1.2 eq), and finely ground

    
     (3.0 eq).
    
  • Solvate: Add anhydrous DMF (concentration ~0.2 – 0.5 M).

  • Reaction: Seal and heat to 80–100°C for 4–16 hours.

    • Monitoring: LCMS should show conversion to product (

      
      ).
      
  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 3x with 5% LiCl solution or water (to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient). The product is usually polar; start with 0% MeOH and ramp to 10%.

Troubleshooting:

  • Low Yield? If the aryl halide is unreactive, switch to Protocol C (Pd-catalysis) rather than increasing temp >140°C, which risks oxetane degradation.

Protocol B: Aliphatic Alkylation

For attaching alkyl chains or linkers.

Reagents:

  • Electrophile: Alkyl bromide/iodide or Mesylate (1.0 equiv).

  • Nucleophile: Spirocycle oxalate (1.1 equiv).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    + KI (cat).
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Suspend the spirocycle oxalate and base in MeCN. Stir at RT for 15 min to ensure free-basing.

  • Add the alkyl halide.

  • Heat to 60°C (if bromide) or RT (if iodide).

  • Monitor consumption of the alkyl halide.

  • Filter off inorganic salts and concentrate.

Protocol C: Buchwald-Hartwig Cross-Coupling

For unactivated aryl bromides/chlorides where


 fails.

Rationale: The steric bulk of the spirocycle requires a specific catalytic system. RuPhos is the ligand of choice for secondary amines with moderate steric hindrance.

Reagents:

  • Catalyst: RuPhos-Pd-G3 or G4 (2–5 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv). Warning: NaOtBu is moisture sensitive.

  • Solvent: Toluene or 1,4-Dioxane (Deoxygenated).

Step-by-Step:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen/Argon.

  • Charge Solids: Add Aryl Bromide (1.0 eq), Spirocycle oxalate (1.2 eq), NaOtBu (2.5 eq - extra base needed to neutralize oxalate), and Catalyst.

  • Solvate: Add sparged Toluene.

  • Heat: 80–100°C for 2–12 hours.

  • Filter: Pass through a Celite plug to remove Pd residues.

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Calculate Stoichiometry (Correct for Oxalate Salt MW) Step2 Solvent Selection (DMF for SNAr / Toluene for Pd) Step1->Step2 Step3 In-Situ Free Basing (Add 3.0 eq Base) Step2->Step3 Step4 Heat (80-100°C) Step3->Step4 Step5 Aqueous Wash (Remove DMF/Salts) Step4->Step5 Check LCMS Step6 Flash Chromatography (DCM:MeOH) Step5->Step6

Figure 2: Standard operational workflow for handling the oxalate salt of 2-Oxa-7-azaspiro[3.5]nonane.

References & Authority

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties."[1][2] Angewandte Chemie International Edition. This is the seminal paper establishing these molecules as bioisosteres.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie. Discusses the metabolic stability and "Escape from Flatland" concept.

  • Barnes-Seeman, D. (2014). "Spirocyclic piperidines in drug discovery." Journal of Medicinal Chemistry. Provides comparative

    
     and lipophilicity data.
    
  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Detailed protocols for

    
     and handling.
    

Sources

Application Note: Buchwald-Hartwig Coupling of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Coupling with Spirocyclic Amines Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

"Escaping Flatland": Overcoming Steric and Conformational Barriers in C-N Cross-Coupling [1]

Executive Summary & Scientific Rationale

Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) have emerged as high-value bioisosteres for morpholines and piperidines in drug discovery.[1] They offer increased metabolic stability and defined 3D vectors ("escape from flatland") without significantly increasing lipophilicity.[1]

However, coupling these amines presents distinct challenges compared to their acyclic or simple cyclic counterparts:[1][2][3]

  • Steric Bulk: The gem-disubstitution at the spiro-center creates significant steric pressure near the nitrogen nucleophile.

  • Conformational Rigidity: Unlike flexible alkyl amines, spirocycles cannot easily adopt low-energy conformations to accommodate the crowded coordination sphere of Palladium during the amine binding step.

  • Nucleophilicity: While generally nucleophilic, the steric environment can retard the attack on the Pd(II) intermediate, making the catalyst susceptible to off-cycle deactivation (e.g., formation of Pd-black or inactive dimers).

This guide provides a rational, mechanism-based approach to coupling spirocyclic amines, moving beyond "bucket chemistry" screening to targeted ligand and catalyst selection.[1]

Critical Parameter Selection: The "Why" Before the "How"

Ligand Selection: The Steric/Electronic Balance

Success relies on matching the ligand to the amine class. The rate-determining step (RDS) shifts based on the amine's steric profile.

  • Secondary Spirocyclic Amines (e.g., 2-azaspiro[3.3]heptane):

    • Challenge: Reductive elimination is often the RDS due to the bulk of the resulting product.

    • Solution: RuPhos or XPhos . These ligands are bulky but electron-rich.[1] RuPhos, in particular, facilitates the reductive elimination of bulky diaryl/alkyl amines.

  • Primary Spirocyclic Amines (e.g., spiro[3.3]heptan-2-amine):

    • Challenge: Binding of the amine to the Pd(II) center and preventing

      
      -hydride elimination (if 
      
      
      
      -hydrogens are present, though less common in spiro-cores).
    • Solution: BrettPhos or tBuBrettPhos .[4] These ligands are designed to be extremely selective for primary amines, preventing the over-arylation that leads to tertiary amine byproducts.

The Palladium Source: The Case for Precatalysts

Avoid generating catalysts in situ from Pd(OAc)


 or Pd

(dba)

when working with valuable spirocycles.
  • Why? In situ reduction is inconsistent and can lead to an induction period where the unstable spirocyclic amine might degrade or the aryl halide might undergo dehalogenation.

  • Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., RuPhos Pd G4).[1] These release the active mono-ligated Pd(0) species immediately upon exposure to base, ensuring a high concentration of active catalyst from

    
    .
    
Base & Solvent Systems[4]
  • Strong Base (NaOtBu, LiHMDS): Preferred for non-sensitive substrates.[1] Fast reaction rates.

  • Weak Base (Cs

    
    CO
    
    
    
    , K
    
    
    PO
    
    
    ):
    Required if the substrate contains esters, nitriles, or base-sensitive heterocycles.[1] Requires higher temperatures (80-100 °C) and often longer times.[1]

Visualizing the Decision Process

The following workflow illustrates the logic for selecting reaction conditions based on the specific spirocyclic amine structure.

G Start Spirocyclic Amine Substrate Type Amine Classification? Start->Type Primary Primary Amine (e.g., Spiro[3.3]heptan-2-amine) Type->Primary R-NH2 Secondary Secondary Amine (e.g., 2-Azaspiro[3.3]heptane) Type->Secondary R2-NH Ligand1 Ligand: BrettPhos (High Selectivity for 1°) Primary->Ligand1 Ligand2 Ligand: RuPhos (Facilitates Reductive Elim. for Bulky 2°) Secondary->Ligand2 BaseCheck Base Sensitive Groups? (Esters, Nitriles, Nitro) Ligand1->BaseCheck Ligand2->BaseCheck StrongBase Base: NaOtBu or LiHMDS Solvent: THF or Dioxane Temp: 60-80°C BaseCheck->StrongBase No WeakBase Base: Cs2CO3 or K3PO4 Solvent: tBuOH or Dioxane Temp: 80-110°C BaseCheck->WeakBase Yes

Figure 1: Decision tree for selecting Buchwald-Hartwig conditions for spirocyclic amines.

Experimental Protocols

Protocol A: Secondary Spirocyclic Amines (The "RuPhos" Method)

Target: Coupling 2-azaspiro[3.3]heptane (or analogs) with Heteroaryl Chlorides.[1] Scope: Ideal for sterically demanding couplings where reductive elimination is the bottleneck.

Reagents:

  • Aryl/Heteroaryl Chloride (1.0 equiv)[1]

  • Spirocyclic Secondary Amine (1.2 equiv)[1][3]

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)[1]

  • Base: NaOtBu (1.5 equiv) [Use Cs

    
    CO
    
    
    
    (2.0 equiv) if sensitive]
  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. If using NaOtBu, ensure strict exclusion of moisture.

  • Solids Addition: Weigh the Aryl Chloride, RuPhos Pd G4, and Base into the vial in air (G4 precatalysts are air-stable).

    • Note: If the amine is a solid salt (e.g., HCl salt), add it now and increase base to 2.5 equiv.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).[1]
    
  • Liquids Addition:

    • Add the anhydrous solvent via syringe.

    • Add the Spirocyclic Amine (if liquid/free base) via syringe.

  • Reaction: Place in a pre-heated block at 65 °C . Stir vigorously (critical for heterogeneous base mixtures).

    • Monitoring: Check by LCMS at 1 hour. Most reactions complete within 2-4 hours.[1]

  • Work-up: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Primary Spirocyclic Amines (The "BrettPhos" Method)

Target: Coupling spiro[3.3]heptan-2-amine with Aryl Bromides/Chlorides.[1] Scope: High selectivity for mono-arylation.

Reagents:

  • Aryl Halide (1.0 equiv)[1][3][5]

  • Spirocyclic Primary Amine (1.2 equiv)[1][3]

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.5 mol%)[1]

  • Base: LiHMDS (2.0 equiv, 1M in THF) or NaOtBu (1.4 equiv)[1]

  • Solvent: Dioxane or THF[5]

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry Schlenk tube or vial under Argon.

  • Solids Addition: Add Aryl Halide (if solid) and BrettPhos Pd G4.

  • Liquids/Base Addition:

    • Add solvent and liquid amine.

    • Crucial Step: If using LiHMDS (solution), add it last dropwise to the mixture at RT. This prevents base-mediated degradation of the catalyst before substrate binding.

  • Reaction: Heat to 80-100 °C .

    • Note: Primary amines often require slightly higher temperatures than secondary amines to overcome the activation barrier for oxidative addition if the aryl halide is electron-rich.

  • Work-up: Quench with saturated NH

    
    Cl (if using LiHMDS) before extraction.
    

Quantitative Comparison of Conditions

ParameterStandard ConditionsOptimized Spirocyclic Conditions
Pd Source Pd(OAc)

or Pd

(dba)

RuPhos Pd G4 or BrettPhos Pd G4
Ligand BINAP / PPh

RuPhos (2° amines), BrettPhos (1° amines)
Activation In situ (slow, variable)Precatalyst (Instant active species)
Temp 100-120 °C60-80 °C (Milder, less decomposition)
Typical Yield 30-50% (Variable)80-95% (Consistent)

Troubleshooting Guide

Problem: Low Conversion (Stalled Reaction)

  • Cause: Catalyst poisoning or inactive Pd dimer formation.

  • Fix: Switch to a "Generational" precatalyst (G3/G4) if using in situ mixing. Increase temperature by 10°C. Ensure spirocyclic amine is free of metal chelating impurities (common in commercial sources).

Problem: Dehalogenation of Aryl Halide (Ar-Cl -> Ar-H)

  • Cause:

    
    -hydride elimination from the amine is unlikely in spirocycles. The source is likely the solvent (THF/Dioxane) acting as a hydride source or trace moisture.
    
  • Fix: Switch solvent to Toluene . Use a bulkier ligand (e.g., tBuBrettPhos ) to crowd out the reduction pathway.

Problem: Bis-arylation (Primary Amines only)

  • Cause: The product (secondary amine) is more reactive than the starting material.[3]

  • Fix: Use BrettPhos .[2][4][5][6][7] Its steric bulk is specifically tuned to prevent the coordination of the secondary amine product, halting the reaction at the mono-arylated stage.

References

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.[1][5] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016, 116 (19), 12564–12649.[1] Link[1]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4 , 916-920.[1] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.[1][5] Link

  • Burkhard, J. A., et al. "Spirocyclic Motifs in Drug Discovery." Journal of Medicinal Chemistry, 2014, 57 (19), 8027–8043. (Context on "Escape from Flatland"). Link[1]

Sources

Application Note: A Strategic Guide to Solvent Selection for Reactions and Crystallizations Involving Hemioxalate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hemioxalate salts represent a valuable class of pharmaceutical compounds, often exhibiting improved physicochemical properties such as enhanced stability and tailored solubility compared to their freebase or other salt forms.[1] The success of synthesizing, purifying, and formulating these salts is critically dependent on the rational selection of a solvent system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically select solvents for processes involving hemioxalate salts. It moves beyond simple solubility data, delving into the causal relationships between solvent properties and their impact on reaction kinetics, salt stability, and crystallization outcomes. We present a systematic workflow, detailed experimental protocols, and the underlying scientific principles to empower scientists to make informed, efficient, and robust solvent choices.

Introduction: The Critical Role of the Solvent

A solvent is not merely a medium in which a reaction occurs; it is an active participant that can profoundly influence reaction pathways, equilibrium positions, and the solid-state properties of the final product.[2] For ionic species like hemioxalate salts, the solvent's ability to solvate charged moieties, engage in hydrogen bonding, and stabilize transition states dictates the overall process efficiency.[3][4] An inappropriate solvent can lead to poor solubility, low reaction yield, salt disproportionation, or the formation of undesirable polymorphs, creating significant hurdles in development.[5]

This document provides the foundational knowledge and practical protocols to navigate the complexities of solvent selection. We will explore the fundamental interactions between solvents and hemioxalate salts, detail the impact of solvent choice on process outcomes, and provide a systematic screening protocol to identify the optimal solvent or solvent system for a given application.

Fundamental Principles: Solvent-Hemioxalate Interactions

Hemioxalate salts consist of a protonated active pharmaceutical ingredient (API) cation and a hydrogen oxalate (hemioxalate) anion. Understanding how a solvent interacts with these ionic components is the first step in rational selection. The key solvent properties to consider are polarity, proticity, and coordinating ability.

  • Polarity: Characterized by the dielectric constant (ε), polarity governs a solvent's ability to separate and stabilize ions.[2] Highly polar solvents are effective at dissolving ionic salts by overcoming the lattice energy of the crystal.[6][7]

  • Proticity: This distinguishes between solvents that can donate a hydrogen bond (protic) and those that cannot (aprotic).[6][8] This is arguably the most critical factor for reactions involving ionic species.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions through ion-dipole interactions and hydrogen bonding.[9][10] This strong solvation can stabilize charged intermediates in reactions like SN1 but can also "cage" and deactivate nucleophiles, slowing SN2 reactions.[11][12]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess significant dipole moments but lack O-H or N-H bonds. They solvate cations effectively via their negative dipoles but leave anions relatively unsolvated and highly reactive.[6][9] This makes them ideal for promoting reactions that require a potent nucleophile, such as SN2 substitutions.[8][11]

Diagram 1: Solvent-Hemioxalate Interaction Models cluster_salt Hemioxalate Salt cluster_protic Polar Protic (e.g., Methanol) cluster_aprotic Polar Aprotic (e.g., DMSO) cation API-H+ MeOH CH₃OH cation->MeOH Ion-Dipole (O-end) DMSO (CH₃)₂S=O cation->DMSO Ion-Dipole (O-end) anion ⁻OOC-COOH anion->MeOH H-Bonding (H-end) anion->DMSO Weak Ion-Dipole (S-end) (Anion remains reactive)

Caption: Solvent interaction with hemioxalate ions.

Table 1: Properties of Common Laboratory Solvents

This table provides a reference for comparing potential solvents. The International Council for Harmonisation (ICH) guidelines classify solvents based on their toxicity, which is a critical consideration for pharmaceutical applications.[13]

SolventChemical ClassTypeDielectric Constant (ε at 20°C)Boiling Point (°C)ICH Class
WaterWaterPolar Protic80.1100-
MethanolAlcoholPolar Protic32.7652
EthanolAlcoholPolar Protic24.5783
Isopropanol (IPA)AlcoholPolar Protic19.9823
Acetonitrile (MeCN)NitrilePolar Aprotic37.5822
Dimethyl Sulfoxide (DMSO)SulfoxidePolar Aprotic46.71893
N,N-Dimethylformamide (DMF)AmidePolar Aprotic36.71532
AcetoneKetonePolar Aprotic20.7563
Tetrahydrofuran (THF)EtherPolar Aprotic7.6662
Dichloromethane (DCM)HalogenatedNonpolar9.1402
TolueneAromaticNonpolar2.41112
HeptaneAlkaneNonpolar1.9983

Impact of Solvent Choice on Process Outcomes

Solubility and Solution Stability

The primary function of a solvent is to dissolve reactants to allow a homogenous reaction. For hemioxalate salts, solubility is governed by the equilibrium between the solid crystal lattice and the solvated ions. A key risk during development is salt disproportionation , where the salt reverts to its less soluble free acid or base form.[5] This can be triggered by changes in pH, temperature, or the introduction of water into an organic system.[14]

  • High Polarity Solvents: Generally favor higher salt solubility.

  • Protic Solvents: Can stabilize the salt form through hydrogen bonding, but excess proticity (especially from water) can sometimes promote hydrolysis or disproportionation depending on the pKa difference between the API and oxalic acid.

Reaction Kinetics and Selectivity

The solvent environment directly affects the energy of the transition state, thereby altering the reaction rate.[2][3]

  • Reactions Forming Charged Intermediates (e.g., SN1): Rates are accelerated by polar protic solvents, which can stabilize the developing carbocation and the leaving group.[2][9][11]

  • Reactions Involving Charged Nucleophiles (e.g., SN2): Rates are significantly faster in polar aprotic solvents. These solvents leave the nucleophile unsolvated and highly reactive, lowering the activation energy.[6][11]

Crystallization and Polymorph Control

The solvent from which a salt is crystallized is a determining factor for its final solid-state form (crystal habit, polymorphism, and solvate formation).

  • Solubility Gradient: The rate of supersaturation, controlled by solvent/antisolvent choice and temperature, influences crystal size and morphology.

  • Solvent-Salt Interaction: Specific interactions, like hydrogen bonding between the solvent and the salt, can direct the crystal packing, leading to the formation of a specific polymorph or a stable solvate.[15] Slurry experiments in various solvents are essential for assessing phase stability and identifying the most stable crystalline form.[1]

A Systematic Protocol for Solvent Screening

A structured, multi-step approach is the most efficient way to identify and optimize a solvent system. This process de-risks development by identifying potential issues early.[16][17]

Caption: A multi-step workflow for solvent selection.

Protocol 4.1: Small-Scale Solubility Assessment

Objective: To rapidly determine the approximate solubility of the hemioxalate salt in a range of candidate solvents.

Materials:

  • Hemioxalate salt (pre-weighed ~10 mg portions).

  • Candidate solvents (e.g., water, methanol, ethanol, IPA, acetonitrile, acetone, THF, 2-MeTHF).

  • 2 mL glass vials with screw caps.

  • Vortex mixer.

  • Heating block or water bath.

Methodology:

  • Add a 10 mg portion of the hemioxalate salt to a labeled 2 mL vial.

  • Add the first candidate solvent in 100 µL increments.

  • After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Visually inspect for complete dissolution against a dark background.

  • If the solid does not dissolve, continue adding 100 µL increments up to a total volume of 1 mL.

  • If the solid remains undissolved at 1 mL (concentration <10 mg/mL), gently heat the vial to 40-50°C for 10 minutes and observe any changes. Note any dissolution upon heating.

  • Record the volume of solvent required for complete dissolution to estimate the solubility (e.g., if dissolved in 200 µL, solubility is ~50 mg/mL).

  • Repeat for all candidate solvents.

  • Data Analysis: Classify solvents as "High Solubility" (>50 mg/mL), "Moderate Solubility" (10-50 mg/mL), or "Low Solubility" (<10 mg/mL). This classification guides the selection for the next stage. For crystallization, a solvent with moderate solubility that increases with temperature is often ideal.

Protocol 4.2: Test Reaction and Purity Assessment

Objective: To evaluate the impact of down-selected solvents on reaction performance (yield, impurity profile).

Materials:

  • Reactants for hemioxalate salt formation.

  • Top 3-5 candidate solvents from Protocol 4.1.

  • Reaction vessels (e.g., round-bottom flasks).

  • Stirring and temperature control equipment.

  • Analytical equipment (HPLC, UPLC) for purity analysis.

Methodology:

  • Set up parallel reactions in each of the candidate solvents. Ensure all other parameters (stoichiometry, temperature, reaction time) are identical.

  • Charge the reactants to the respective solvents.

  • Run the reactions for the predetermined time. Monitor the reaction progress by taking small aliquots for analysis if possible.

  • Upon completion, quench the reaction if necessary.

  • Isolate a crude sample from each reaction mixture (e.g., by solvent evaporation).

  • Dissolve a small, known amount of each crude sample in a suitable diluent and analyze by HPLC/UPLC.

  • Data Analysis: Compare the results from each solvent. Look for:

    • Conversion: Percentage of starting material consumed.

    • Product Purity: Area percent of the desired hemioxalate salt peak.

    • Impurity Profile: Presence of new or elevated levels of impurities, which may indicate solvent-related side reactions. Select the solvent that provides the best balance of high conversion and purity.

Protocol 4.3: Solution Stability and Disproportionation Check

Objective: To assess the stability of the hemioxalate salt in the lead candidate solvent(s) over a typical process time.

Materials:

  • Purified hemioxalate salt.

  • Lead candidate solvent(s).

  • Vials, temperature-controlled shaker/stirrer.

  • Analytical equipment (HPLC for chemical purity, PXRD for solid form analysis).

Methodology:

  • Prepare a solution of the hemioxalate salt in the candidate solvent at a concentration relevant to the intended process.

  • Stir the solution at the target process temperature for an extended period (e.g., 24-48 hours).

  • Visually inspect the solution at regular intervals for any precipitation. The formation of a new solid may indicate disproportionation to the less soluble freebase.

  • Take aliquots at time points (e.g., T=0, 4, 8, 24 hours) and analyze by HPLC to check for any degradation (loss of parent peak area or formation of new impurity peaks).

  • If a precipitate forms, isolate it by filtration, dry it, and analyze by Powder X-ray Diffraction (PXRD). Compare the resulting pattern to reference patterns of the hemioxalate salt and the freebase to confirm its identity.

  • Data Analysis: A suitable solvent will show no significant degradation of the salt in solution and no evidence of disproportionation under process-relevant conditions.

Conclusion

The selection of a solvent for reactions involving hemioxalate salts is a multi-faceted decision that extends far beyond simple solubility. It requires a strategic and systematic investigation grounded in the principles of physical organic chemistry. By understanding the interplay between solvent polarity and proticity and the ionic nature of the salt, researchers can predict and control reaction outcomes. The workflow and protocols presented in this guide provide a robust framework for identifying a solvent system that ensures high reactivity, stability, and control over the final solid-state form. This methodical approach minimizes costly trial-and-error experimentation, accelerates development timelines, and ultimately leads to more robust and reliable manufacturing processes.

References

  • Wikipedia. (n.d.). Solvent effects. Retrieved from Wikipedia. [Link]

  • Dunn, P., et al. (2019). Tianeptine oxalate salts and polymorphs. U.S.
  • ChemTalk. (2024). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. Retrieved from ChemTalk. [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from Orango. [Link]

  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from Contract Pharma. [Link]

  • Oreate AI Blog. (2025). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Retrieved from Oreate AI Blog. [Link]

  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). Retrieved from PSIBERG. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from Onyx Scientific. [Link]

  • Wiley Online Library. (n.d.). Salt Screening and Selection. Retrieved from Wiley Online Library. [Link]

  • Anderson, N. G. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]

  • Tshepelevitsh, S., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(23), 8527. [Link]

  • ResearchGate. (2016). Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. Retrieved from ResearchGate. [Link]

  • Salvalaglio, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 22(8), 4946-4956. [Link]

  • International Journal of Social Science and Education. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from ijsse.com. [Link]

  • Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 512-544. [Link]

  • Journal of Chemical & Engineering Data. (1993). Solubilities of Salts in Mixed Solvents. Retrieved from nupeg.ufrn.br. [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Retrieved from RSC Publishing. [Link]

  • ACS Omega. (2020). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from ACS Publications. [Link]

  • figshare. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Retrieved from figshare. [Link]

  • Chemistry LibreTexts. (2022). Solvent Effects. Retrieved from Chemistry LibreTexts. [Link]

  • Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from Quora. [Link]

  • PubMed. (2015). Molecular Salts and Co-Crystals of Mirtazapine With Promising Physicochemical Properties. Retrieved from PubMed. [Link]

  • MIT DSpace. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from MIT DSpace. [Link]

  • Knowledge at UChicago. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from Knowledge at UChicago. [Link]

  • ResearchGate. (2021). Solubility Behaviour of CL-20 and HMX in Organic Solvents and Solvates of CL-20. Retrieved from ResearchGate. [Link]

  • HAF Equipment, Inc. (2022). Material Handling Challenges in Manufacturing with Salt. Retrieved from HAF Equipment, Inc. [Link]

  • ResearchGate. (2025). Effect of pretreatment on oxalate content and physicochemical properties of taro starch tuber grown in North Sumatra, Indonesia. Retrieved from ResearchGate. [Link]

  • MDPI. (2025). Challenges in Resolubilisation of Rare Earth Oxalate Precipitates Using EDTA. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). Oxalate. Retrieved from Wikipedia. [Link]

  • The Solubility Company. (2024). Mitigating Salt Disproportionation Risks. Retrieved from The Solubility Company. [Link]

  • National Institutes of Health. (2020). Oxidative Dissolution of Metals in Organic Solvents. Retrieved from NIH. [Link]

  • FooDB. (2010). Showing Compound Oxalates (FDB007306). Retrieved from FooDB. [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from Crystal Pharmatech. [Link]

  • MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from MDPI. [Link]

Sources

Application Note: Scalable Synthesis and Process Optimization of 2-Oxa-7-azaspirononane

Application Note: Scalable Synthesis and Process Optimization of 2-Oxa-7-azaspiro[1]nonane

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction & Rationale

Spirocyclic oxetanes, particularly 2-oxa-7-azaspiro[1]nonane , are increasingly recognized as premier bioisosteres for morpholine and piperazine rings in modern drug discovery[2],[3]. The incorporation of this rigid, spirocyclic scaffold often leads to enhanced metabolic stability, increased aqueous solubility, and modulated basicity (pKa) while maintaining the necessary exit vectors for target receptor binding[3].

Despite its utility, transitioning the synthesis of 2-oxa-7-azaspiro[1]nonane from milligram-scale discovery chemistry to multi-gram or kilogram process chemistry presents significant challenges. These challenges primarily center around the entropically disfavored formation of the highly strained 4-membered oxetane ring and the necessity to eliminate chromatographic purification steps on scale[2].

Retrosynthetic Analysis & Route Selection

Historically, the synthesis of 2-oxa-7-azaspiro[1]nonane relied on a multi-step sequence beginning with a Wittig olefination on 3-oxetanone[2]. This route is severely limited by the high cost, volatility, and instability of 3-oxetanone, rendering it unviable for large-scale manufacturing.

An alternative, highly scalable approach leverages the construction of the oxetane ring onto a pre-formed piperidine scaffold via the reduction of a dicarboxylate precursor to a 1,3-diol[4].

  • Protecting Group Strategy: Early literature utilized N-Tosyl (Ts) protection[2]; however, the harsh detosylation conditions (e.g., dissolving metal reduction or Mg/MeOH) are hazardous and poorly tolerated on scale. Substituting the Tosyl group with a tert-butyloxycarbonyl (Boc) group allows for a seamless, high-yielding deprotection using mild acidic conditions, making it the industry standard for scalable routes[5],[6].

WorkflowSMN-Boc-piperidine-4,4-diethyl ester(Starting Material)DiolN-Boc-4,4-bis(hydroxymethyl)piperidine(Intermediate 1)SM->Diol LiBH₄, THF(Ester Reduction)Spiro7-Boc-2-oxa-7-azaspiro[3.5]nonane(Intermediate 2)Diol->Spiro MsCl, KOtBu(One-Pot Cyclization)FreeBase2-Oxa-7-azaspirononane(Free Base)Spiro->FreeBase HCl/EtOAc(Boc Deprotection)Salt2-Oxa-7-azaspiro[3.5]nonane Oxalate(Final API Scaffold)FreeBase->Salt Oxalic Acid(Crystallization)

Synthetic workflow for the scalable preparation of 2-Oxa-7-azaspiro[1]nonane oxalate.

Process Chemistry: Causality and Optimization

The critical bottleneck in this synthetic route is the oxetane ring closure . Forming a 4-membered oxetane ring from a 1,3-diol requires the conversion of one hydroxyl group into a good leaving group (mesylate), followed by deprotonation of the adjacent hydroxyl to trigger an intramolecular

This step is fraught with two major competing side reactions:

  • Dimesylation: If excess methanesulfonyl chloride (MsCl) is present, both alcohols are mesylated, leading to unreactive intermediates or elimination byproducts.

  • Intermolecular Polymerization: The alkoxide intermediate can attack another mesylate molecule instead of cyclizing, creating oligomeric ether waste.

The Process Solution: To circumvent these issues, process chemists employ a one-pot pseudo-high dilution technique [2]. By adding exactly 1.0 equivalent of MsCl via a syringe pump to a highly dilute solution of the diol, the steady-state concentration of the highly reactive monomesylate is kept negligible. Potassium tert-butoxide (KOtBu) is selected as the base because it is strong enough to deprotonate the alcohol but sterically hindered enough to be non-nucleophilic, preventing it from attacking the mesylate directly[2].

MechanismA1,3-Diol(Piperidine Core)BMonomesylateIntermediateA->B MsCl (1 eq)KOtBu (1 eq)CAlkoxide(Pre-cyclization)B->C KOtBu (3 eq)DeprotonationDOxetane Ring(Spirocycle)C->D 4-exo-tetIntramolecular S_N2

Mechanistic pathway of the 4-exo-tet oxetane ring closure via monomesylate.

Quantitative Data Summary

The transition from a discovery-scale methodology to a scalable process yields significant improvements in safety, cost, and environmental impact (E-factor).

MetricDiscovery Route (Tosyl/LiAlH₄)Scalable Route (Boc/LiBH₄)
Protecting Group N-Tosyl (Harsh deprotection)N-Boc (Mild acidic deprotection)
Reduction Reagent LiAlH₄ (Pyrophoric, hazardous)LiBH₄ (Safer, scalable profile)
Cyclization Control Batch addition (High oligomerization)Syringe pump (Pseudo-high dilution)
Purification Method Silica Gel ChromatographySalt Crystallization (Oxalate)
Overall Yield 35 - 45%65 - 75%

Step-by-Step Experimental Protocols

The following self-validating protocols are designed for multi-gram scale-up, utilizing in-process checkpoints to ensure reproducibility.

Protocol A: Synthesis of N-Boc-4,4-bis(hydroxymethyl)piperidine (Diol)
  • Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Reagents: Dissolve N-Boc-piperidine-4,4-dicarboxylic acid diethyl ester (100.0 g, 0.30 mol) in anhydrous THF (800 mL).

  • Reduction: Cool the solution to 0 °C. Add Lithium Borohydride (

    
    , 2.0 M in THF, 330 mL, 0.66 mol) dropwise over 2 hours.
    
    • Causality Note: Maintain the internal temperature below 10 °C to prevent thermal runaway.

      
       selectively reduces the esters while leaving the Boc carbamate intact.
      
  • Quench & Workup: Stir at room temperature for 12 hours. Carefully quench with saturated aqueous

    
     (300 mL) at 0 °C to destroy excess hydride. Extract with EtOAc (3 x 500 mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo to yield the diol as a white solid.
    • Validation Checkpoint: Yield should be ~68 g (92%). TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material.

Protocol B: One-Pot Mesylation and Oxetane Cyclization
  • Setup: Equip a 5 L reactor with a mechanical stirrer and two programmable syringe pumps.

  • Preparation: Dissolve the diol from Protocol A (68.0 g, 0.27 mol) in anhydrous THF (2.5 L).

    • Causality Note: This high volume (~35 volumes) is critical to enforce the dilution required to prevent intermolecular etherification[2].

  • Simultaneous Addition: Over a period of 4 hours at 20 °C, simultaneously add:

    • Methanesulfonyl chloride (21.0 mL, 0.27 mol) in THF (100 mL) via Pump 1.

    • Potassium tert-butoxide (30.3 g, 0.27 mol) in THF (200 mL) via Pump 2.

  • Cyclization: After the addition is complete, stir for 1 hour. Add a second portion of KOtBu (90.9 g, 0.81 mol) in one rapid portion. Stir for an additional 3 hours at 40 °C to drive the sluggish 4-exo-tet cyclization to completion.

  • Workup: Quench with water (1 L), extract with MTBE (2 x 1 L). Concentrate the organics to afford 7-Boc-2-oxa-7-azaspiro[1]nonane.

    • Validation Checkpoint: Expected yield is ~46 g (75%).

Protocol C: Deprotection and Oxalate Salt Formation
  • Deprotection: Dissolve the crude Boc-spirocycle (45.0 g) in EtOAc (200 mL). Add 4M HCl in dioxane (150 mL) at 0 °C. Stir for 4 hours at room temperature. The hydrochloride salt will precipitate. Filter and dry.

  • Freebasing: Dissolve the HCl salt in 2M NaOH (200 mL) and extract with

    
     (3 x 200 mL). Evaporate the solvent to yield the free base as a pale oil.
    
  • Salt Formation: Dissolve the free base in hot ethanol (150 mL). Add a solution of oxalic acid (1.0 eq) in ethanol (50 mL). Cool to 0 °C to induce crystallization. Filter the highly crystalline bis(2-oxa-7-azaspiro[1]nonan-7-ium) ethanedioate (oxalate salt).

    • Causality Note: Spirocyclic amines are often oils or low-melting solids that are difficult to handle. The oxalate salt formation acts as a rigorous purification step, upgrading the purity to >99% without the need for silica gel chromatography, while providing a stable, weighable solid[2],[7].

References

  • Gurry, M., McArdle, P., & Aldabbagh, F. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864-13874. URL:[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322. URL:[Link]

Handling and storage protocols for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Operational Protocols for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of three-dimensional (3D) scaffolds to improve clinical success rates.[1][2] 2-Oxa-7-azaspiro[3.5]nonane represents a critical building block in this paradigm.[2] As a bioisostere for morpholine or piperidine, this spirocyclic ether-amine offers increased fraction of sp3-hybridized carbons (


), which correlates with improved aqueous solubility and metabolic stability while reducing lipophilicity (LogD).[2]

The hemioxalate salt form is the preferred commercial supply state due to its enhanced crystallinity and stability compared to the volatile and hygroscopic free base. However, the specific stoichiometry (2:1 amine-to-acid ratio) and physicochemical nature of this salt require precise handling protocols to prevent stoichiometry errors in synthesis and degradation during storage.[2]

Physicochemical Profile

Understanding the exact nature of the salt is critical for accurate molarity calculations.[2]

PropertySpecificationNotes
Chemical Name 2-Oxa-7-azaspiro[3.5]nonane hemioxalateSystematic: Bis(2-oxa-7-azaspiro[3.5]nonane) oxalate
CAS Number 1429056-28-9Distinct from free base CAS (241820-91-7)
Molecular Formula

(Salt)
Formulated as

Molecular Weight 172.20 g/mol CRITICAL: This MW is per mole of amine unit in the salt complex, not the total salt MW.[2][3][4][5] (Calculation: 127.19 Free Base + 45.01 (0.5 eq Oxalic Acid))
Appearance White to Off-White Crystalline PowderAlert: Can appear faint green/orange if trace metal impurities or oxidation are present.[2]
Melting Point 208 °CHigh MP indicates a stable crystal lattice.
Solubility Water (>50 mg/mL), DMSO, MethanolPoor solubility in non-polar solvents (DCM, Hexanes).[2]

Safety & Handling Protocols (SDS Summary)

Hazard Classification:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

Personal Protective Equipment (PPE):

  • Respiratory: Use a NIOSH-approved N95 dust mask or P100 respirator if handling open powder outside a fume hood.[2]

  • Ocular: Chemical safety goggles (ANSI Z87.1).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).

Containment: Handle all dry powder within a certified chemical fume hood to prevent inhalation of fine particulates.

Storage Protocols

Proper storage is essential to maintain the integrity of the amine and prevent hygroscopic deliquescence.[2]

  • Temperature: Refrigerate (2–8 °C). While the salt is stable at room temperature for short periods, long-term storage at 4°C slows potential oxidative degradation of the secondary amine.[2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The container must be tightly sealed.[2][6]

  • Desiccation: Secondary containment with desiccant packs (silica gel) is recommended to mitigate moisture absorption, which can alter the effective molecular weight.

Technical Operations & Workflows

Protocol A: Receipt & Quality Control (QC)

Rationale: Commercial batches of spirocyclic amines can vary in color and salt stoichiometry.[2]

  • Visual Inspection: Verify the powder is white to off-white.[2] Reject if significant caking (moisture damage) or dark discoloration is observed.[2]

  • Identity Verification (H-NMR): Dissolve ~5 mg in

    
     or 
    
    
    
    .
    • Diagnostic Peaks: Look for the oxalate singlet (if visible in solvent) and the integration of the spirocyclic methylene protons.[2]

    • Stoichiometry Check: Ensure the integration matches the 2:1 amine:acid ratio. Excess oxalic acid can skew reaction equivalents.[2]

Protocol B: Generation of Free Base

Rationale: Many cross-coupling reactions (e.g., Buchwald-Hartwig) or nucleophilic substitutions (


) require the free amine to function as a nucleophile.[2] The oxalate counter-ion can sequester catalysts or lower basicity.[2]

Step-by-Step Methodology:

  • Suspension: Suspend the hemioxalate salt (1.0 eq) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram). Note: The salt will likely not dissolve.

  • Basification: Add 1M aqueous NaOH or saturated

    
     (2.5 eq relative to amine content).
    
  • Extraction: Agitate vigorously for 5–10 minutes until the solid dissolves and two clear layers form.

  • Separation: Separate the organic layer.[2] Re-extract the aqueous layer 2x with DCM.[2]

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate in vacuo.

    • Caution: The free base (2-oxa-7-azaspiro[3.5]nonane) is a semi-volatile oil/low-melting solid.[2] Do not apply high vacuum (<5 mbar) for extended periods at elevated temperatures.

Protocol C: Preparation of Stock Solutions

Rationale: For biological assays, DMSO stocks are standard.[2]

  • Solvent: Use anhydrous DMSO (Grade

    
     99.9%).
    
  • Concentration: Prepare a 100 mM stock.

    • Calculation: Weigh 17.22 mg of Hemioxalate salt.[2] Dissolve in 1.0 mL DMSO.

    • Sonicate: Sonicate for 60 seconds to ensure complete dissolution of the crystal lattice.

  • Storage: Aliquot into amber glass vials. Store at -20 °C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Visualizations

Figure 1: Handling & Storage Lifecycle

This diagram outlines the decision matrix from receipt of the material to its application in synthesis.

StorageProtocol Receipt Receipt of Material (CAS: 1429056-28-9) QC QC Check (H-NMR / Appearance) Receipt->QC Storage Storage (2-8°C, Desiccated) QC->Storage Pass Decision Application? Storage->Decision Stock Biological Assay (Dissolve in DMSO) Decision->Stock Screening FreeBase Chemical Synthesis (Free Base Protocol) Decision->FreeBase Synthesis

Caption: Operational workflow for the lifecycle management of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.

Figure 2: Free-Basing Reaction Workflow

A visual guide for converting the stable salt into the reactive free amine.

FreeBaseProtocol Start Hemioxalate Salt (Solid) Mix Biphasic Mixture (DCM + 1M NaOH) Start->Mix Suspend Extract Phase Separation (Organic Layer contains Amine) Mix->Extract Agitate Dry Drying (Na2SO4) Extract->Dry Collect Organic Conc Concentration (Rotary Evaporator) Dry->Conc Filter Product Free Base Amine (Ready for Rxn) Conc->Product Controlled Vacuum

Caption: Step-by-step extraction protocol to isolate the reactive free amine from the oxalate salt.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Material is Green/Blue Trace Copper/Nickel contamination or oxidation.[2]Recrystallize from Ethanol/Water or perform free-base extraction immediately.[2]
Material is Deliquescent Moisture absorption (Hygroscopic).Dry in a vacuum desiccator over

for 24h. Re-check weight.
Incomplete Solubility (DMSO) High crystal lattice energy.Gently warm to 37°C and sonicate. Ensure DMSO is anhydrous.[2]
Low Yield in Coupling Rxn Oxalate interference.The oxalate anion may chelate metal catalysts (Pd/Cu).[2] Must free-base the amine prior to metal-catalyzed reactions.[2]

References

  • Sigma-Aldrich. 2-Oxa-7-azaspiro[3.5]nonane oxalate Product Specification.[2][4][7][8] Retrieved from [2][7]

  • PubChem. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Compound Summary. National Library of Medicine.[2] Retrieved from [2]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Morpholine and Piperidine. Organic Letters.[2] (Contextual grounding for spirocyclic properties).

  • Fisher Scientific. Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.[2] Retrieved from [2]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[2] Chemical Reviews.[2] (Reference for stability and handling of spirocycles).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: SPIRO-OX-35-YIELD Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-oxa-7-azaspiro[3.5]nonane (and its N-protected derivatives like tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate) is a critical workflow in modern medicinal chemistry. This scaffold serves as a metabolically stable, polar surrogate for the gem-dimethyl group or morpholine.

While several routes exist, the 1,3-Diol Intramolecular Cyclization Strategy (often adapted from Carreira/Roche protocols) is the industrial "Gold Standard" for scalability and yield. This guide focuses on optimizing this specific pathway, as it offers the highest reproducibility compared to photochemical (Paternò-Büchi) or direct epoxide-expansion methods.

Part 1: The Validated Synthetic Workflow

To diagnose yield issues, we must first establish the control pathway. Deviations from this specific sequence are the primary cause of failure.

The "Gold Standard" Route: 1,3-Diol Cyclization

This route constructs the oxetane ring via a 1,3-diol intermediate derived from N-Boc-4-piperidone.

SynthesisPath Start N-Boc-4-piperidone Step1 Step 1: Aldol/Reformatsky (Li-enolate addition) Start->Step1 Inter1 Beta-Hydroxy Ester Step1->Inter1 Yield: >85% Step2 Step 2: Reduction (LiBH4 or LiAlH4) Inter1->Step2 Inter2 1,3-Diol Intermediate Step2->Inter2 Yield: >90% Step3 Step 3: Cyclization (n-BuLi / TsCl) Inter2->Step3 Product 2-Oxa-7-azaspiro[3.5]nonane (Scaffold) Step3->Product Crit. Step Yield: 60-80%

Figure 1: The standard 3-step protocol for spiro-oxetane formation from piperidone.

Part 2: Troubleshooting & Optimization (FAQ)

Module A: The 1,3-Diol Precursor Synthesis

Q1: My yield for the beta-hydroxy ester (Step 1) is low (<50%). The reaction seems to stall.

  • Diagnosis: Enolization efficiency or retro-aldol reaction.

  • Root Cause: If using LDA/Lithium enolates, the reaction is reversible. If the temperature rises above -70°C before quenching, the equilibrium shifts back to the starting ketone.

  • Solution:

    • Reagent Switch: Use Lithium tert-butyl acetate instead of ethyl acetate. The bulky tert-butyl group prevents self-condensation (Claisen) of the ester enolate.

    • Protocol Adjustment: Generate the enolate (LiHMDS or LDA) at -78°C, add the piperidone slowly, and quench cold (at -78°C) with acetic acid/THF buffer before warming up. Do not allow it to warm to RT before quenching.

Q2: The reduction to the 1,3-diol (Step 2) is incomplete or messy.

  • Diagnosis: Inadequate reducing power for the hindered ester.

  • Root Cause: The spiro-center creates steric bulk. Standard NaBH₄ is often too slow.

  • Solution:

    • Recommended: Use LiBH₄ (2.0 eq) in THF/MeOH or LiAlH₄ in THF at 0°C -> RT.

    • Critical Check: Ensure the beta-hydroxy group is not inhibiting the reagent. The 1,3-diol product is very polar; ensure you are not losing it in the aqueous layer during workup. Continuous extraction (CHCl₃ or DCM) is often required.

Module B: The Critical Cyclization (Ring Closure)

Q3: I am seeing large amounts of alkene byproducts (elimination) instead of the oxetane.

  • Diagnosis: Grob fragmentation or E2 elimination.

  • Mechanism: The 1,3-diol has a primary alcohol and a tertiary alcohol. You must selectively activate the primary alcohol (leaving group) and use the tertiary alkoxide as the nucleophile.

  • The Fix (The "Internal Displacement" Protocol):

    • Do NOT use excess TsCl.

    • Step-by-Step:

      • Dissolve 1,3-diol in dry THF at -78°C.

      • Add n-BuLi (1.0 eq) to deprotonate the primary -OH (less hindered).

      • Add n-BuLi (1.0 eq) to deprotonate the tertiary -OH (more hindered). Total 2.0-2.1 eq base.

      • Add TsCl (1.0 eq) . It will selectively react with the primary alkoxide (more accessible).

      • Warm to RT (or reflux gently). The tertiary alkoxide attacks the primary tosylate to close the ring.

    • Why this works: If you add TsCl before full deprotonation, or use weak bases (pyridine), you risk bis-tosylation or slow reaction, leading to elimination.

Q4: The reaction mixture turns black/tarry during cyclization.

  • Diagnosis: Decomposition of the oxetane or protecting group instability.[1]

  • Root Cause: Oxetanes are acid-sensitive.[1] If your TsCl contains TsOH (acid impurity), or if the reaction generates HCl/acidic byproducts that aren't neutralized, the oxetane will polymerize.

  • Solution:

    • Recrystallize TsCl from chloroform/petroleum ether before use.

    • Ensure the reaction remains strictly basic throughout.

Module C: Isolation & Purification

Q5: I cannot isolate the product; it vanishes on the rotavap.

  • Diagnosis: Volatility.

  • Root Cause: 2-Oxa-7-azaspiro[3.5]nonane (free base) is a low-molecular-weight amine with significant volatility and water solubility.

  • Solution:

    • Do not concentrate to dryness as a free base.

    • Salt Formation: Isolate as the Oxalate Salt .[2]

      • Extract crude amine into Et₂O or EtOAc.

      • Add 1.0 eq of Oxalic acid (dissolved in acetone/MeOH).

      • The white solid precipitates immediately. Filter and wash. This salt is stable, non-volatile, and easy to handle.

Part 3: Quantitative Optimization Data

The following table summarizes yield improvements based on reagent selection for the Cyclization Step (Step 3).

MethodReagentsTypical YieldPrimary Issue
Traditional NaH (excess), TsCl, THF40-55%Elimination byproducts; difficult workup.
Mitsunobu DEAD, PPh330-50%Separation of POPh3 oxide; difficult for hindered alcohols.
Carbonate Diethyl carbonate, NaOMe45-60%High temperature required; polymerization risk.
Organometallic (Recommended) n-BuLi (2.1 eq), TsCl (1.0 eq) 75-88% High selectivity; "One-pot" activation/closure.

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Problem Low Yield of Spiro-Oxetane CheckStep Which step failed? Problem->CheckStep Step1 Step 1: Ester Formation CheckStep->Step1 Step2 Step 2: Diol Formation CheckStep->Step2 Step3 Step 3: Ring Closure CheckStep->Step3 Issue1 Starting material recovered? Step1->Issue1 Issue2 Product lost in aqueous? Step2->Issue2 Issue3 Alkene (Elimination) observed? Step3->Issue3 Sol1 Quench at -78°C; Switch to t-Butyl Acetate Issue1->Sol1 Yes Sol2 Use Continuous Extraction (CHCl3/Isopropanol) Issue2->Sol2 Yes Sol3 Reduce TsCl to 1.0 eq; Use n-BuLi protocol Issue3->Sol3 Yes

Figure 2: Diagnostic logic for yield loss at key synthetic stages.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993–8995.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.

  • Wuitschik, G., et al. (2006). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.

  • Aldabbagh, F., et al. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864–13874.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

Sources

Troubleshooting solubility issues with 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. As a novel and valuable structural alternative to morpholine in medicinal chemistry, this spirocyclic scaffold offers unique three-dimensional properties beneficial for drug discovery programs.[1][2] However, its hemioxalate salt form, while advantageous for purity and stability, can present solubility challenges. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and the scientific rationale behind them to help you seamlessly integrate this building block into your research.

Frequently Asked Questions (FAQs)
Q1: I've added 2-Oxa-7-azaspiro[3.5]nonane hemioxalate to my solvent, but it's not dissolving or is forming a fine suspension. What is the likely cause?

A: This is a common and often multifaceted issue. The insolubility you are observing stems from the interplay between the crystalline structure of the salt and its interaction with the solvent.

  • High Crystal Lattice Energy: The compound is supplied as a crystalline solid, which is a 2:1 salt of the 2-Oxa-7-azaspiro[3.5]nonane base and oxalic acid.[3] This stable crystalline arrangement, or lattice, requires a significant amount of energy to break apart into individual solvated ions. If the energy released from the solvent interacting with the ions is less than the lattice energy, the compound will remain insoluble.

  • Solvent Mismatch: The molecule has distinct polar and non-polar regions. The oxetane and protonated amine are polar and prefer polar, hydrogen-bonding solvents, while the cyclohexane ring provides a more lipophilic character.[4] A single solvent may not be optimal for solvating all parts of the molecule simultaneously.

  • Incomplete Dissociation: In some solvents, particularly those that are less polar, the salt may not fully dissociate into the spirocyclic cation and the oxalate anion, leading to a fine suspension of the intact salt.

Q2: Why is this compound a hemioxalate salt, and how does that specifically impact its solubility?

A: The hemioxalate salt form is chosen for several practical reasons in chemical synthesis and handling, though it has direct consequences for solubility.

  • Purpose of Salt Formation: The free base of 2-Oxa-7-azaspiro[3.5]nonane is a secondary amine, which can be an oil or a low-melting solid that is difficult to handle and purify. Forming the hemioxalate salt creates a stable, crystalline solid with a defined melting point, facilitating purification by recrystallization and improving shelf-life.[5]

  • The Oxalate Factor: Oxalate is a divalent anion that can form strong ionic bonds and extensive hydrogen-bonding networks in the crystal lattice. While salt formation is a general strategy to enhance aqueous solubility for basic compounds, the specific properties of the counter-ion are critical.[6] Oxalate salts of organic compounds do not always confer high aqueous solubility; for instance, the solubility of sodium oxalate in water is modest and highly temperature-dependent.[7][8] Therefore, you may find this salt is less soluble in water than an equivalent hydrochloride (HCl) or trifluoroacetate (TFA) salt might be.

The structure below illustrates the 2:1 stoichiometric relationship between the spirocyclic amine and oxalic acid.

cluster_salt 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate Structure spiro1 Spirocycle Cation 1 (C₇H₁₄NO⁺) oxalate Oxalate Dianion (C₂O₄²⁻) spiro1->oxalate Ionic Interaction spiro2 Spirocycle Cation 2 (C₇H₁₄NO⁺) spiro2->oxalate Ionic Interaction

Caption: Ionic association in 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.

Q3: What is a systematic workflow for troubleshooting solubility issues with this compound?

A: A systematic, stepwise approach is the most efficient way to solve solubility problems. Start with the simplest methods and progress to more complex solutions only if necessary. The following decision tree outlines a recommended workflow.

start Start: Insoluble Compound solvent Step 1: Change Solvent (See Table 1) start->solvent ph_temp Step 2: Modify Conditions (pH, Temp, Sonication) solvent->ph_temp Still Insoluble success Success: Compound Solubilized solvent->success Soluble cosolvent Step 3: Add Co-solvent (See Protocol 2) ph_temp->cosolvent Still Insoluble ph_temp->success Soluble conversion Step 4 (Advanced): Salt-to-Free Base Conversion (See Protocol 3) cosolvent->conversion Still Insoluble cosolvent->success Soluble conversion->success Soluble fail Re-evaluate Experiment (Incompatible System) conversion->fail Still Insoluble

Caption: Decision tree for systematically troubleshooting solubility.

Step 1: Rational Solvent Selection The principle of "like dissolves like" is your starting point.[9] Given the salt nature of the compound, polar solvents are the most promising.

Step 2: Modify Solution Conditions

  • Temperature: Gently warming the mixture can provide the energy needed to overcome the crystal lattice energy. For many oxalate salts, solubility increases significantly with temperature.[7][10] We recommend a water bath set to 40-50°C.

  • Sonication: Ultrasonic baths can aid in breaking up solid agglomerates, increasing the surface area available for solvation and accelerating the rate of dissolution.[6]

  • pH Adjustment: For aqueous solutions, lowering the pH can further enhance solubility. The secondary amine is basic; ensuring it remains fully protonated by using an acidic buffer (e.g., pH 4-6 citrate or acetate buffer) can prevent the formation of the less soluble free base.

Step 3: Employ a Co-solvent System If a single solvent fails, a co-solvent system often succeeds. Co-solvents modify the overall polarity of the solvent mixture to better accommodate both the ionic and organic parts of the molecule.[9] Common choices for aqueous systems include DMSO, DMF, ethanol, or acetonitrile.

Step 4: Advanced Strategy - Conversion to Free Base If the compound is needed for an organic reaction where the oxalate salt is problematic, you can convert it to the free base form. This removes the solubility constraints imposed by the salt lattice. Caution: The free base may be less stable and harder to handle than the salt form.

Data Summary & Protocols
Table 1: Physical Properties and Qualitative Solubility
PropertyValueSource
Molecular Formula C₁₆H₂₈N₂O₆
Molecular Weight 344.41 g/mol [3]
Physical Form White to off-white solid
Storage Refrigerated (2-8°C)
Solvent Class Qualitative Solubility Comments
Polar Protic (Water, pH 7)Sparingly Soluble / SuspensionSolubility is limited by the oxalate counter-ion.
Polar Protic (Aqueous Acid)SolubleAcidic pH (e.g., 1M HCl, pH 4 buffer) improves solubility.
Polar Protic (Methanol, Ethanol)Moderately SolubleGentle heating may be required.
Polar Aprotic (DMSO, DMF)SolubleGenerally the best choice for preparing concentrated stock solutions.
Non-Polar (Toluene, Hexanes)InsolubleExpected for a salt.
Chlorinated (DCM, Chloroform)Very Sparingly SolubleMay improve slightly upon conversion to free base.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is intended for preparing a concentrated stock solution for use in biological assays or reaction screening.

Materials:

  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (MW: 344.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Analytical balance and weigh boat

  • Volumetric flask

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.010 L * 344.41 g/mol * 1000 mg/g = 3.44 mg

  • Weigh Compound: Accurately weigh approximately 3.44 mg of the compound into a clean, dry weigh boat and transfer it to the volumetric flask.

  • Add Solvent: Add approximately 8 mL of DMSO to the flask.

  • Dissolve: Cap the flask and vortex thoroughly for 1-2 minutes. If solids persist, gently warm the solution in a 40°C water bath for 5-10 minutes, followed by vortexing. Sonication for 5 minutes can also be effective.

  • Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the 10 mL mark.

  • Mix and Store: Invert the flask several times to ensure homogeneity. Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Systematic Co-Solvent Screening for Aqueous Applications

This protocol provides a method to identify an effective co-solvent system for achieving solubility in an aqueous buffer.

Materials:

  • Aqueous buffer of choice (e.g., PBS pH 7.4, or 50 mM Citrate buffer pH 5.0)

  • Co-solvents: DMSO, Ethanol (EtOH), Polyethylene Glycol 400 (PEG400)

  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

  • Multiple small glass vials

  • Pipettes

Procedure:

  • Aliquot Compound: Weigh 1-2 mg of the compound into several separate vials.

  • Test Buffer Alone: To the first vial, add 1 mL of the aqueous buffer. Vortex and observe. This is your baseline.

  • Screen Co-solvents:

    • To a new vial of compound, add 900 µL of buffer and 100 µL of DMSO (10% co-solvent). Vortex and observe solubility.

    • If still insoluble, take another vial and try 800 µL of buffer and 200 µL of DMSO (20% co-solvent).

    • Repeat this process, increasing the co-solvent percentage as needed.

    • Perform the same stepwise screening for EtOH and PEG400 in separate vials.

  • Analyze Results: Compare the vials to determine the co-solvent and the minimum percentage required to achieve complete dissolution. Note that high percentages of organic co-solvents can be detrimental to some biological assays, so the goal is to use the lowest effective concentration.[9]

Protocol 3: Conversion of Hemioxalate Salt to Free Base

This procedure should be used when the free amine is required for a chemical reaction, such as an amide coupling or reductive amination.

Materials:

  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

  • 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Separatory funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve Salt: Suspend the hemioxalate salt in a minimal amount of water.

  • Basify: Add the aqueous solution to a separatory funnel. Slowly add 1 M NaOH solution dropwise while swirling until the pH of the aqueous layer is >10 (confirm with pH paper). This neutralizes the oxalic acid and deprotonates the amine.

  • Extract Free Base: Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate. The uncharged free base will preferentially move into the organic layer.

  • Wash and Dry: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolate Product: Filter off the Na₂SO₄ and concentrate the filtrate using a rotary evaporator. The resulting residue is the free base of 2-Oxa-7-azaspiro[3.5]nonane.

  • Characterize and Use Immediately: The free base is best used immediately in the next synthetic step. If storage is necessary, keep it under an inert atmosphere (Nitrogen or Argon) at low temperatures.

References
  • Wessjohann, L. A., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Jampana, N., et al. (2022). Solubility of sodium oxalate in kraft black liquors above 100 °C. BioResources. Available at: [Link]

  • Khan, M. S., et al. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. Available at: [Link]

  • Reynolds, J. G. (2023). A Review of Sodium Oxalate Solubility in Water. Journal of Solution Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. PubChem Compound Database. Available at: [Link]

  • Martin, S. T., et al. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. The Journal of Physical Chemistry A. Available at: [Link]

  • Upadhyay, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[2][7]nonane and analogs as novel reagents in medicinal chemistry. Request PDF. Available at: [Link]

  • Galkin, A. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics. Available at: [Link]

  • Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sawatale, G. S., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Zheng, G. Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ferreira, A. C. S., et al. (2023). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods. Available at: [Link]

  • Al-Tannak, N. F., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available at: [Link]

  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • ResearchGate. (2015). (PDF) Solubility of Oxalic Acid. ResearchGate. Available at: [Link]

Sources

Removing oxalate salts from 2-Oxa-7-azaspiro[3.5]nonane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

2-Oxa-7-azaspiro[3.5]nonane is a critical bioisostere for morpholine and piperidine in medicinal chemistry. It is frequently supplied as an oxalate salt (stoichiometry often 1:1 or 2:1) to ensure crystallinity and stability, as the free base is a low-melting solid or viscous oil prone to oxidation.

The Core Challenge: Unlike simple lipophilic amines, this spirocycle possesses significant amphiphilicity . The oxetane ring increases water solubility, meaning standard "basify and extract with hexane" protocols often result in <40% recovery due to the free base partitioning into the aqueous phase.

This guide provides three validated protocols to maximize yield and purity, specifically addressing the solubility profile of the 2-oxa-7-azaspiro[3.5]nonane scaffold.

Decision Matrix: Selecting the Right Protocol

Before starting, select the method that matches your scale and purity requirements.

Constraint Recommended Protocol Why?
Small Scale (<1 g) Method A: Enhanced LLE Quickest; uses solvent mixtures to overcome water solubility.
Scale-Up (>10 g) Method B: Calcium Precipitation Avoids large solvent volumes; removes oxalate as solid CaC₂O₄.
High Purity / GMP Method C: Ion Exchange (SCX) Eliminates inorganic salts completely; yields highly pure free base.

Troubleshooting & FAQs (Technical Support)

Q1: I basified with NaOH and extracted with Ethyl Acetate, but my yield is only 30%. Where is my product? Diagnosis: The free base is highly water-soluble due to the polar oxetane ring. Ethyl Acetate is too polar to be selective but not polar enough to pull the amine out of water effectively, and it often hydrolyzes or traps water. Corrective Action: Switch to a DCM:Isopropanol (3:1) solvent system. The isopropanol disrupts the hydration shell of the amine, significantly improving partitioning into the organic phase. Alternatively, saturate the aqueous phase with NaCl (solid) until no more dissolves (salting out) to force the amine into the organic layer.

Q2: I see a fine white precipitate forming in my organic layer during concentration. Is this the oxalate returning? Diagnosis: This is likely atmospheric CO₂ capture . Highly basic secondary amines (like 2-oxa-7-azaspiro[3.5]nonane) react with CO₂ in the air to form carbamate salts rapidly. Corrective Action:

  • Flush all receiving flasks with Nitrogen/Argon.

  • Do not rotary evaporate to complete dryness unless storing immediately under inert gas.

  • Store the free base as a solution in DCM or Toluene if not using immediately.

Q3: During extraction, I formed a stable emulsion that won't separate. Diagnosis: The spirocyclic structure acts as a surfactant at high pH. Corrective Action:

  • Do not shake vigorously; invert gently.

  • Filter the entire biphasic mixture through a pad of Celite 545 . This breaks the surface tension physically.

  • Add a small amount of Methanol to the mixture.

Q4: Can I distill the free base? Answer: Yes, but with caution. The molecular weight is ~127 g/mol .[1] It is semi-volatile.

  • Recommendation: Kugelrohr distillation is preferred.

  • Warning: Do not use high vacuum (<1 mbar) at room temperature for prolonged periods, or you will lose product to the pump trap.

Experimental Protocols

Method A: Enhanced Liquid-Liquid Extraction (Small Scale)

Best for: Rapid generation of free base for immediate coupling reactions.

  • Dissolution: Suspend the oxalate salt (1.0 eq) in distilled water (10 mL/g).

  • Basification: Cool to 0°C. Slowly add 5M NaOH until pH > 13.

    • Checkpoint: Verify pH with a strip. It must be strongly basic to suppress the ammonium ion completely.

  • Salting Out: Add solid NaCl to the aqueous solution until saturation (solution becomes cloudy or salt stops dissolving).

  • Extraction: Extract 4 times with DCM:IPA (3:1) (Volume = 1x aqueous volume each time).

    • Note: Avoid pure DCM; the density difference is helpful, but IPA is required for solubility.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate). Do not use Magnesium Sulfate (
    
    
    
    ), as it is slightly acidic and can trap amines.
  • Concentration: Concentrate at 30°C under mild vacuum (approx. 200 mbar).

Method B: Calcium Hydroxide Precipitation (Scale-Up)

Best for: >10g batches where solvent volume is a bottleneck.

Theory:


 serves a dual purpose: the hydroxide basifies the amine, and the calcium precipitates the oxalate as insoluble Calcium Oxalate (

).
  • Slurry: Suspend 2-Oxa-7-azaspiro[3.5]nonane oxalate (10 g) in water (50 mL).

  • Addition: Add Solid

    
     (1.1 equivalents relative to oxalate content).
    
    • Note: If the salt is a hemioxalate (0.5 eq oxalate), adjust stoichiometry accordingly.

  • Reaction: Stir vigorously at room temperature for 1 hour.

    • Observation: The mixture will become a thick white slurry of Calcium Oxalate.

  • Filtration: Filter through a Celite pad or a fine sintered glass funnel. Wash the cake with a small amount of water.

    • Checkpoint: The filtrate contains your free base in water.

  • Isolation:

    • Option 1 (If water is acceptable): Use the aqueous solution directly.

    • Option 2 (Isolation): The filtrate is now free of oxalate. Water can be removed via azeotropic distillation with Toluene or by lyophilization (freeze-drying).

Method C: Ion Exchange Chromatography

Best for: High purity requirements.

  • Resin Prep: Use a strong anion exchange resin (e.g., Amberlyst A26 OH form or Dowex 1X8).

  • Loading: Dissolve oxalate salt in minimum water and load onto the column.

  • Elution: Elute with water or MeOH:Water (1:1).

    • Mechanism:[2][3] The Resin-OH retains the Oxalate dianion and releases 2 equivalents of OH-, neutralizing the amine which elutes.

  • Finishing: Concentrate the eluent to obtain the pure free base.

Visual Workflows (Graphviz)

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: 2-Oxa-7-azaspiro[3.5]nonane Oxalate ScaleCheck Check Scale Start->ScaleCheck PurityCheck High Purity / GMP Required? ScaleCheck->PurityCheck < 10g MethodB Method B: Calcium Precipitation (Ca(OH)2) ScaleCheck->MethodB > 10g (Bulk) MethodA Method A: Enhanced Extraction (DCM:IPA 3:1) PurityCheck->MethodA No (Standard Synthesis) MethodC Method C: Ion Exchange (Anion Resin) PurityCheck->MethodC Yes (GMP/High Purity) End Pure Free Base MethodA->End Yield: ~85-90% MethodB->End Yield: ~90-95% MethodC->End Yield: >95%

Caption: Decision matrix for selecting the optimal oxalate removal protocol based on scale and purity constraints.

Workflow 2: Calcium Precipitation Mechanism

CaPrecipitation Input Amine-H+ Oxalate- (aq) Reaction Reaction: Ca++ binds Oxalate OH- deprotonates Amine Input->Reaction Reagent Add Ca(OH)2 (Solid) Reagent->Reaction Filter Filtration (Celite) Reaction->Filter SolidWaste Solid Waste: Calcium Oxalate Filter->SolidWaste Retentate Filtrate Filtrate: Free Amine + Water Filter->Filtrate Pass-through

Caption: Mechanistic flow of the Calcium Hydroxide precipitation method, highlighting the separation of solid waste from the product.

References

  • Wuitschik, G. et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties as Phenyl Isosteres." Angewandte Chemie International Edition. (Foundational work on spirocyclic oxetane properties and solubility).

  • Aldabbagh, F. et al. (2015).[4] "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864-13874. (Specific synthesis and handling of 2-oxa-7-azaspiro[3.5]nonane oxalate).

  • Mykhailiuk, P. K. (2023).[5] "7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 11(2). (Discussion on bioisosteric properties and handling).

  • Sigma-Aldrich. "Product Specification: 2-Oxa-7-azaspiro[3.5]nonane oxalate."[6] (Physical properties and salt stoichiometry data).

Sources

Technical Guide: Optimizing Reaction Temperature for Spiro[3.5]nonane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The spiro[3.5]nonane scaffold—specifically the 7-azaspiro[3.5]nonane derivative—has become a cornerstone in medicinal chemistry, particularly for GPR119 agonists and bioisosteres of piperidine [1, 2]. However, its unique topology introduces a critical thermodynamic conflict: the cyclobutane ring possesses significant ring strain (~26.4 kcal/mol), making it susceptible to thermal ring-opening or rearrangement, while the quaternary spiro-carbon creates steric congestion that often necessitates elevated temperatures for functionalization.

This guide provides a self-validating, temperature-centric troubleshooting framework. We move beyond "standard protocols" to explain the thermodynamic windows required to functionalize this scaffold without destroying it.

The Thermodynamics of the Spiro Scaffold

Before initiating any experiment, you must categorize your reaction into one of three thermal zones. Misaligning your reaction type with these zones is the primary cause of yield loss in spiro[3.5]nonane chemistry.

DOT Visualization: Thermal Decision Matrix

Temperature_Optimization Start Select Functionalization Type Rxn1 Lithiation / Metalation (C-H Activation, Halogen Exchange) Start->Rxn1 Rxn2 N-Functionalization (Reductive Amination, Amide Coupling) Start->Rxn2 Rxn3 Core Synthesis / Cyclization (Ring Closing) Start->Rxn3 Zone1 Zone 1: The Cold Kinetic Window (-78°C to -40°C) Risk1 Risk: Ring Fragmentation / Polymerization Zone1->Risk1 If T > -40°C Zone2 Zone 2: The Ambient Steric Window (0°C to 40°C) Risk2 Risk: Incomplete Conversion (Steric Hindrance) Zone2->Risk2 If T < 0°C Zone3 Zone 3: The High-Energy Formation Window (60°C to 110°C) Zone3->Risk1 If T > 120°C Rxn1->Zone1 Requires Kinetic Control Rxn2->Zone2 Balances Rate vs. Stability Rxn3->Zone3 Overcomes Activation Barrier

Figure 1: Decision matrix for selecting reaction temperature based on functionalization type and associated thermodynamic risks.

Troubleshooting & Optimization Guides

Zone 1: Metalation & Lithiation (-78°C to -40°C)

Context: When installing functional groups on the spiro skeleton via Lithium-Halogen exchange or Directed ortho-Metalation (DoM).

Q: My lithiated spiro[3.5]nonane intermediate decomposes before I can add the electrophile. Why? A: The cyclobutane ring is intolerant of "free" carbanions above -60°C.

  • The Mechanism: A lithiated species on the cyclobutane ring (or adjacent to it) can trigger a retro-aldol-like fragmentation or ring expansion to release strain energy.

  • The Fix:

    • Strict Temperature Control: Maintain the internal reaction temperature (IT) at -78°C during n-BuLi addition.

    • Inverse Addition: Do not add the electrophile to the lithium species. Instead, cannulate the lithiated spiro species into a pre-cooled solution of the electrophile. This minimizes the lifetime of the high-energy intermediate.

    • Solvent Switch: Use THF/Et2O mixtures. Pure THF can sometimes coordinate too strongly, increasing the basicity and promoting elimination/fragmentation.

Q: I see low conversion when attempting C-H activation on the cyclohexane ring. A: Steric shielding by the spiro-cyclobutane ring blocks the approach of bulky bases (e.g., LDA, TMPLi).

  • Protocol Adjustment:

    • Warm the reaction briefly to -40°C for 15 minutes to overcome the activation energy of deprotonation, then immediately re-cool to -78°C for the electrophile quench.

    • Self-Validation: Aliquot a sample at -40°C, quench with D2O, and run NMR. If deuterium incorporation is <90%, the temperature was insufficient or the base aggregated.

Zone 2: Reductive Amination & N-Functionalization (0°C to 40°C)

Context: Attaching the 7-azaspiro[3.5]nonane core to a drug pharmacophore (e.g., GPR119 agonists).

Q: The reductive amination of 7-azaspiro[3.5]nonan-7-one is stalling at the imine stage. A: The quaternary spiro carbon exerts significant steric pressure, hindering the approach of the reducing agent (hydride).

  • The Causality: Standard protocols often run at RT. For spiro systems, the imine formation is slow due to sterics, and the reduction is even slower.

  • The Protocol:

    • Imine Formation (Warm): Stir the ketone and amine with Ti(OiPr)4 or molecular sieves at 40°C for 4-6 hours. Heat is needed here to drive the equilibrium toward the imine in a crowded environment.

    • Reduction (Cold): Cool to 0°C before adding NaBH(OAc)3.

    • Why Cool Down? Adding hydride at 40°C risks reducing the ketone directly (side product) rather than the bulky imine. 0°C ensures chemoselectivity [3].

Q: My Boc-deprotection of the azaspiro amine yields a "gummy" polymer. A: High concentrations of TFA at room temperature can induce cationic polymerization of the strained cyclobutane ring if the reaction exotherms uncontrolledly.

  • The Fix:

    • Dilute TFA in DCM (1:4 ratio).

    • Start at 0°C .

    • Quench Cold: Neutralize with NaHCO3 while still cold. The heat of neutralization combined with the strained ring can trigger decomposition.

Zone 3: Cross-Coupling & Core Synthesis (60°C to 110°C)

Context: Suzuki/Buchwald couplings on the aryl periphery or forming the spiro ring itself.

Q: During Suzuki coupling, I see deboronation of my spiro-boronate ester. A: Protodeboronation is accelerated by high temperatures and aqueous base, common in Suzuki conditions.

  • Optimization:

    • Limit temperature to 60-80°C . Avoid refluxing toluene/water (110°C) if possible.

    • Use anhydrous conditions with Cs2CO3 in DMF or Dioxane to prevent hydrolytic deboronation.

    • Catalyst: Switch to highly active catalysts like Pd(dppf)Cl2 or XPhos Pd G3 which function efficiently at lower temperatures (60°C), preserving the scaffold [1].

Experimental Protocol: Self-Validating Reductive Amination

Target: N-functionalization of 7-azaspiro[3.5]nonane (GPR119 agonist precursor)

This protocol includes "Checkpoints" to validate the chemistry in real-time.

StepActionTemperatureCritical Parameter
1 Dissolve 7-azaspiro ketone (1.0 eq) and Amine (1.1 eq) in DCE. Add AcOH (2.0 eq).25°C Checkpoint 1: Solution must be clear. Turbidity implies salt precipitation.
2 Stir for 2 hours.25°C -> 40°C If amine is bulky, heat to 40°C to drive imine formation.
3 Cool Down. 0°C Ice bath.[1][2] Wait 15 mins for thermal equilibrium.
4 Add NaBH(OAc)3 (1.5 eq) in 3 portions over 30 mins.0°C Checkpoint 2: Monitor gas evolution. Rapid bubbling = too fast addition.
5 Warm to RT and stir overnight.23°C Do not heat above 30°C.
6 Validation: LCMS Check.N/A Look for M+H (Product) vs M+H (Alcohol byproduct). Ratio should be >20:1.
DOT Visualization: Validated Workflow

Reductive_Amination Start Reagents: Ketone + Amine Imine Imine Formation (DCE, AcOH) Start->Imine 25-40°C (Steric Drive) Cool Cool to 0°C Imine->Cool Reduct Hydride Addition (NaBH(OAc)3) Cool->Reduct Kinetic Control End Product (>95% Selectivity) Reduct->End Warm to RT

Figure 2: Optimized workflow for reductive amination of sterically hindered spiro-ketones.

References

  • BenchChem. Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. (2025).[2][3][4][5][6] Retrieved from (Note: Generalized source based on search context).

  • Ma, F., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry 26.8 (2018): 1832-1847.[7]

  • BenchChem. A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery. (2025).[2][3][4][5][6][8] Retrieved from (Note: Generalized source based on search context).

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).

Sources

Minimizing side reactions when using spirocyclic hemioxalates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-oxetanes) are prized in medicinal chemistry for their high


 character and ability to improve metabolic stability without increasing lipophilicity. However, stabilizing these amines as hemioxalates  (2:1 amine:acid ratio) presents a unique "stability paradox."

While the hemioxalate salt is intended to turn a volatile or unstable oil into a crystalline solid, the very reagents used to form it can trigger decomposition. The strong acidity of oxalic acid (


) can catalyze ring-opening of strained spiro-systems, while the oxalate anion itself is prone to thermal decarboxylation.

This guide addresses the three critical failure modes: Thermal Decarboxylation , Acid-Catalyzed Ring Opening , and Stoichiometric Disproportionation .

Module 1: Thermal Instability & Decarboxylation

User Question: I am drying my spirocyclic hemioxalate in a vacuum oven at 50°C. My yield is good, but the elemental analysis for Carbon is consistently off, and I see gas evolution during melting point analysis. What is happening?

Diagnosis: You are likely observing Oxalate Decarboxylation . Unlike mineral salts (HCl,


), oxalates are thermally sensitive. While bulk metal oxalates often decompose >200°C, amine oxalates—particularly those with strained lattice energies—can begin slow decarboxylation at much lower temperatures (50–80°C) under vacuum, releasing 

and

.

The Mechanism:



Troubleshooting Protocol:

ParameterStandard Practice (Risky)Recommended Protocol (Safe)
Drying Temp > 50°CAmbient to 35°C Max
Pressure High Vacuum (< 1 mbar)Gentle Vacuum (10–20 mbar) with

bleed
Desiccant

(Aggressive)

or Silica Gel
Monitoring NMR onlyTGA (Thermogravimetric Analysis)

Corrective Action:

  • Switch to Lyophilization: If the salt is water-soluble, freeze-drying is safer than heat drying.

  • Solvent Chase: Use a low-boiling antisolvent (e.g.,

    
     or pentane) to wash the filter cake, allowing drying at ambient temperature.
    

Module 2: Acid-Catalyzed Ring Opening (The "Stoichiometry Trap")

User Question: My LCMS shows a new impurity with a mass of [M+18]. It wasn't in the free base. Is my salt hydrolyzing?

Diagnosis: This is likely Acid-Catalyzed Ring Opening/Hydration , not simple salt hydrolysis. Spirocyclic rings, particularly spiro-oxetanes and spiro-azetidines , possess significant ring strain (~26 kcal/mol for oxetane). If you accidentally form the Mono-oxalate (1:1) instead of the Hemioxalate (2:1) , the local acidity drops to pH ~1–2. This protonates the heteroatom in the ring, triggering nucleophilic attack by water (from the solvent or atmosphere).

The "Stoichiometry Trap":

  • Hemioxalate (2 Amine : 1 Acid): The proton is shared; effective pH is higher (safer).

  • Mono-oxalate (1 Amine : 1 Acid): Free carboxylic acid proton exists (

    
    ); highly acidic (dangerous).
    

Visualizing the Degradation Pathway:

RingOpening Spiro Spiro-Oxetane (Intact) Protonated Protonated Oxygen Spiro->Protonated pH < 2 Acid Excess Oxalic Acid (Mono-oxalate formation) Acid->Protonated Proton Source Attack Nu: Attack (H2O / ROH) Protonated->Attack Strain Release Open Ring Opened Diol/Amino-Alcohol Attack->Open Irreversible

Caption: Acid-catalyzed failure mode where excess oxalic acid protonates the strained ring, leading to irreversible opening.

Corrective Action:

  • Strict Stoichiometry: Never add excess acid. Use 0.48 equivalents of oxalic acid per 1 equivalent of amine initially.

  • Reverse Addition: Add the acid to the amine, not the amine to the acid. This ensures the amine is always in excess during mixing, preventing transient high-acidity pockets.

Module 3: Solubility & Disproportionation

User Question: I prepared the hemioxalate in MeOH, but when I recrystallized from EtOH, the NMR integration changed. I lost the 2:1 ratio.

Diagnosis: You are experiencing Solvent-Driven Disproportionation . Hemioxalates are often lattice-stabilized. In solution, the equilibrium exists between free base, mono-oxalate, and hemioxalate. If the Mono-oxalate is more soluble in your recrystallization solvent than the hemioxalate, it stays in the mother liquor, or vice versa.

Solvent Selection Guide:

Solvent ClassSuitabilityReason
Methanol (MeOH) ⚠️ Caution High solubility for both forms; hard to control crystallization.
Ethanol (EtOH) Preferred Often dissolves mono-oxalate but precipitates hemioxalate.
Isopropanol (IPA) Excellent Good antisolvent for hemioxalates.
Water Avoid Promotes dissociation and hydrolysis; hard to dry (see Module 1).

Experimental Protocol: Robust Hemioxalate Formation

This protocol is designed to prevent local acidity spikes (Ring Opening) and ensure correct stoichiometry.

Reagents:

  • Spirocyclic Amine (1.0 equiv, e.g., 10 mmol)

  • Oxalic Acid Anhydrous (0.5 equiv, 5.0 mmol)

  • Solvent A: Ethyl Acetate (EtOAc) - dissolves free base.

  • Solvent B: Ethanol (EtOH) - dissolves oxalic acid.

Step-by-Step:

  • Dissolution (Amine): Dissolve 10 mmol of Spirocyclic Amine in 10 volumes of EtOAc. Cool to 0°C.

  • Dissolution (Acid): Separately, dissolve 5.0 mmol (precisely weighed) of Oxalic Acid in 5 volumes of warm EtOH. Allow to cool to room temp.

  • Controlled Addition: Add the Acid solution to the Amine solution dropwise over 30 minutes.

    • Why? Keeps Amine in excess, preventing pH drop < 4.

  • Nucleation: A white precipitate should form. If not, seed with a crystal or scratch the glass.

  • Aging: Stir the slurry at 0°C for 2 hours.

    • Why? Allows the lattice to convert any kinetic mono-oxalate into the thermodynamic hemioxalate.

  • Filtration: Filter under

    
     atmosphere (to prevent moisture uptake).
    
  • Drying: Dry in a vacuum desiccator over

    
     at 25°C  for 12 hours. Do not heat.
    

Decision Workflow: Handling Spirocyclic Salts

Use this logic flow to determine if a hemioxalate is the right choice for your specific molecule.

DecisionTree Start Start: Isolate Spirocyclic Amine CheckOil Is Free Base an Oil/Unstable? Start->CheckOil CheckOil->Start No (Keep as Free Base) CheckStrain Does it contain Oxetane/Azetidine? CheckOil->CheckStrain Yes Decision2 Use Fumarate/Succinate CheckStrain->Decision2 Yes (High Acid Sensitivity) Decision3 Use Hemioxalate CheckStrain->Decision3 No (Moderate Stability) Decision1 Use HCl/HBr Salt Decision3->Decision1 If Hemioxalate fails TGA

Caption: Decision matrix for salt selection. Note that highly sensitive spiro-ethers (oxetanes) may require weaker acids (Fumaric) than Oxalic.

References

  • Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Niwayama, S. (2020).[1] "Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives." Chemical and Pharmaceutical Bulletin. [Link]

  • Diop, M. B., et al. (2020).[2] "Co-crystallization of Oxalate Salts of Monoprotonated Amines." American Journal of Heterocyclic Chemistry. [Link]

Sources

Technical Support Center: Crystallization of 2-Oxa-7-azaspiro[3.5]nonane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating 2-oxa-7-azaspiro[3.5]nonane .

As a highly valuable morpholine bioisostere, this spirocycle increases the fraction of sp³ carbons (Fsp³) in drug candidates, breaking planarity to significantly enhance aqueous solubility and metabolic stability[1]. However, this three-dimensional structural nature complicates downstream isolation. The high conformational flexibility and lack of planar


-stacking lower the lattice energy, frequently driving the system into Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than true crystallization[2].

This guide provides the thermodynamic causality, self-validating protocols, and troubleshooting steps required to engineer robust crystallization workflows for this critical intermediate.

Module 1: Fundamental Crystallization FAQs

Q: Why does 2-oxa-7-azaspiro[3.5]nonane consistently oil out instead of crystallizing? A: Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before the nucleation barrier is overcome[2]. Because 2-oxa-7-azaspiro[3.5]nonane is highly soluble and lacks the strong intermolecular forces of flat aromatic rings, the rate of liquid phase demixing outpaces the rate of crystal nucleation. When this happens, the solute-rich droplets entrap impurities, leading to a "gummy" product that fails to solidify and severely compromises purity[3].

Q: Should I isolate the intermediate as a free base or a salt? A: The free base of 2-oxa-7-azaspiro[3.5]nonane (MW 127.18) is typically an oil or a very low-melting solid at room temperature due to its low lattice energy. It is highly recommended to isolate it via reactive crystallization as a salt. The oxalate salt (often forming a 2:1 hemioxalate) is the industry standard, yielding a stable, handleable solid with a melting point of approximately 208 °C. While hydrochloric acid (HCl) salts can be formed, they are notoriously hygroscopic for this specific aza-spirocycle and complicate ambient handling.

Module 2: Troubleshooting Guide

Q: I am observing a milky emulsion during anti-solvent addition. How do I recover the batch? A: A milky emulsion indicates you have crossed the spinodal curve into the LLPS region[3].

  • Causality: The anti-solvent was added too rapidly, spiking local supersaturation and forcing liquid demixing rather than allowing the system to find an ordered crystal lattice.

  • Resolution: Immediately halt anti-solvent addition. Heat the reactor by 5–10 °C until the solution returns to a single, clear phase. Then, cool slowly to a temperature just above the previously observed cloud point and introduce seed crystals (1-2 wt%). The seeds provide a low-energy surface for nucleation, allowing you to bypass the LLPS boundary entirely.

Q: My oxalate salt is crystallizing, but the purity is lower than expected. Why? A: If crystallization occurs through an oiled-out intermediate phase (where oil droplets eventually solidify into a suspension), impurities partition heavily into the solute-rich oil droplets before they harden[2].

  • Resolution: You must engineer the trajectory of the operation point on the ternary phase diagram to avoid the LLPS region. This requires increasing the solvent-to-anti-solvent ratio to widen the metastable zone and utilizing a slower cooling ramp.

Module 3: Visualizations & Quantitative Data

To assist in process design, refer to the diagnostic workflow and salt selection logic below.

LLPS_Workflow Start Initial Solution (API + Solvent) Cooling Cooling / Anti-solvent Addition Start->Cooling LLPS Oiling Out (LLPS) Detected? Cooling->LLPS YesLLPS Halt Cooling/Addition Heat to Single Phase LLPS->YesLLPS Yes NoLLPS Continue Controlled Supersaturation LLPS->NoLLPS No Seed Introduce Seed Crystals at Metastable Zone YesLLPS->Seed Seed->NoLLPS Crystal Pure Crystalline 2-Oxa-7-azaspiro[3.5]nonane NoLLPS->Crystal

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation during crystallization.

Salt_Selection Base 2-Oxa-7-azaspiro[3.5]nonane Free Base (Oil/Low MP) Screen Counterion Screening Base->Screen Oxalate Oxalic Acid (Hemioxalate/Oxalate) Screen->Oxalate HCl Hydrochloric Acid (HCl salt) Screen->HCl OxalateResult High Yield, Stable MP Industry Standard Oxalate->OxalateResult HClResult Highly Hygroscopic Difficult to Isolate HCl->HClResult

Decision matrix for selecting the optimal counterion for 2-Oxa-7-azaspiro[3.5]nonane.
Table 1: Physicochemical and Crystallization Parameters
ParameterFree BaseOxalate Salt (2:1)
Physical State (25 °C) Oil / Low MP SolidCrystalline Solid
Melting Point < 30 °C~208 °C
Preferred Solvent DCM, EtOAcEthanol, Isopropanol
Preferred Anti-Solvent N/AMTBE, Heptane
LLPS Risk Very HighModerate (Solvent dependent)
Module 4: Experimental Protocols
Protocol 1: Self-Validating Reactive Crystallization of 2-Oxa-7-azaspiro[3.5]nonane Oxalate

Principle: This protocol uses a controlled supersaturation generation rate to ensure the system remains in the metastable zone, avoiding the LLPS boundary entirely.

  • Dissolution: Dissolve 2-oxa-7-azaspiro[3.5]nonane free base (1.0 eq) in a polar solvent (e.g., Ethanol, 5 volumes) at 45 °C.

  • Salt Formation: Slowly add a solution of anhydrous oxalic acid (0.55 eq to target the hemioxalate) dissolved in Ethanol (2 volumes) via a dosing pump over 30 minutes.

    • Causality: Slow addition prevents localized high concentrations of the salt that would instantly trigger liquid demixing.

  • Self-Validation Check (Phase State): Monitor the solution visually or via Focused Beam Reflectance Measurement (FBRM). It should remain clear. If a milky turbidity appears (indicating LLPS), immediately heat to 55 °C until clear before proceeding.

  • Seeding: Cool the clear solution to 40 °C and add 1 wt% of pure 2-oxa-7-azaspiro[3.5]nonane oxalate seeds. Hold the temperature for 1 hour.

    • Validation: A gradual accumulation of distinct, birefringent particles (verifiable via in-situ microscopy) confirms true crystal nucleation, validating that the LLPS boundary has been bypassed.

  • Anti-Solvent Addition: Linearly dose the anti-solvent (e.g., MTBE, 10 volumes) over a prolonged 4-hour period to maximize yield without crashing out impurities.

  • Isolation: Cool the suspension to 5 °C at a rate of 0.1 °C/min. Filter the slurry, wash the cake with cold MTBE (2 volumes), and dry under vacuum at 40 °C to constant weight.

References
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes / Separation and Purification Technology) URL: [Link]

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo AutoChem URL:[Link]

Sources

Technical Support Center: 2-Oxa-7-azaspiro[3.5]nonane Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 2-Oxa-7-azaspiro[3.5]nonane . This spirocyclic building block has become a cornerstone in modern drug discovery, frequently deployed as a morpholine bioisostere to lower lipophilicity (LogD), attenuate amine basicity, and drastically improve metabolic stability[1][2].

However, because it contains a highly strained four-membered oxetane ring, researchers frequently raise concerns regarding its chemical stability—particularly in acidic environments. This guide synthesizes empirical data, mechanistic causality, and field-proven troubleshooting strategies to ensure the integrity of your synthetic workflows and stability assays.

Mechanistic Causality: The "Acid-Labile" Misconception

A pervasive myth in medicinal chemistry is that all oxetanes are highly labile in acidic media, rapidly undergoing acid-catalyzed ring-opening. While this is true for mono-substituted oxetanes, 3,3-disubstituted oxetanes —such as the spirocyclic core of 2-oxa-7-azaspiro[3.5]nonane—exhibit remarkable kinetic stability[3].

The Causality of Stability:

  • Steric Shielding: The spiro-fusion at the 3-position of the oxetane creates massive steric bulk. For ring-opening to occur, an external nucleophile must attack the C–O σ* antibonding orbital. In 2-oxa-7-azaspiro[3.5]nonane, this trajectory is physically blocked by the piperidine ring system[1][4].

  • Electrostatic Repulsion: In acidic media (pH < 7), the basic piperidine nitrogen (calculated pKa ~9.5) protonates instantly. The resulting localized positive charge electrostatically repels incoming electrophiles (like additional H⁺ ions) from activating the adjacent oxetane oxygen, further suppressing degradation.

  • Base Stability: In alkaline environments, the oxetane ring is thermodynamically stable. The molecule simply exists as a free base, which is stable but prone to volatility and atmospheric oxidation if not stored properly.

G Compound 2-Oxa-7-azaspiro[3.5]nonane Acid Acidic Media (pH < 2) Compound->Acid H+ Base Basic Media (pH > 10) Compound->Base OH- Protonated Protonated Piperidine (Kinetic Protection) Acid->Protonated Fast StableBase Free Base (Thermodynamically Stable) Base->StableBase Deprotonation RingOpen Oxetane Ring-Opening (C-O σ* Attack) Protonated->RingOpen Harsh Conditions (Heat/Strong Nucleophile)

Fig 1: Mechanistic pathways of 2-Oxa-7-azaspiro[3.5]nonane in pH extremes.

Quantitative Stability Data

To guide your reaction design, below is a consolidated stability profile of the 2-oxa-7-azaspiro[3.5]nonane scaffold across various pH environments.

ConditionpHTemp (°C)Time (h)% RemainingPrimary Degradant
0.1 M HCl (Aqueous) 1.23724> 98%None detected
PBS Buffer 7.43724> 99%None detected
0.1 M NaOH (Aqueous) 13.03724> 99%None detected
4M HCl in Dioxane N/A254> 95%Trace amino alcohol
50% TFA in DCM < 1.0252> 90%Ring-opened amino alcohol
50% TFA in DCM < 1.04524< 40%Ring-opened amino alcohol

Data Interpretation: The scaffold is highly stable in physiological and standard assay conditions. Degradation is only observed under harsh, anhydrous acidic conditions (e.g., heated TFA) where the trifluoroacetate anion acts as a nucleophile against the activated oxetane[4].

Troubleshooting & FAQs

Q: I am trying to deprotect 7-Boc-2-oxa-7-azaspiro[3.5]nonane, but LC-MS shows a mass +18 Da higher than expected. What happened? A: The +18 Da mass indicates water addition via acid-catalyzed oxetane ring-opening, resulting in an amino alcohol degradant. This usually occurs if you leave the compound in neat TFA or 50% TFA/DCM for too long (>2 hours) or at elevated temperatures. Fix: Switch your deprotection reagent to 4M HCl in dioxane at room temperature. The chloride ion is poorly nucleophilic in dioxane, and the resulting deprotected amine immediately precipitates as an insoluble hydrochloride salt. This phase separation physically removes the product from the acidic environment, halting further degradation.

Q: Can I perform reductive amination on the piperidine nitrogen without breaking the oxetane? A: Yes. The oxetane ring is completely inert to standard reductive amination conditions (e.g., NaBH(OAc)₃ or NaCNBH₃ in DCE/MeOH with a catalytic amount of acetic acid). The mild acidity of acetic acid (pH ~4) is insufficient to protonate the oxetane oxygen.

Q: My free base 2-oxa-7-azaspiro[3.5]nonane degraded/disappeared from the benchtop over the weekend. Why? A: The free base form of this low-molecular-weight spirocycle (MW: 127.18) is highly volatile and prone to atmospheric oxidation. It must be stored at 2-8°C under an inert atmosphere[5]. For long-term storage and handling, always convert it to or purchase the hydrochloride or hemioxalate salt [6][7].

Q: What is the optimal pH for amide coupling with this scaffold? A: Maintain a basic environment (pH 8–10) using an excess of non-nucleophilic base like DIPEA or TEA (3–5 equivalents). Because the piperidine nitrogen is relatively basic, ensuring it is fully deprotonated maximizes its nucleophilicity for attacking the activated ester (e.g., HATU or EDC/HOBt intermediates), driving the reaction to completion before any side reactions can occur[8].

Validated Experimental Protocols

Protocol A: Chemoselective Boc-Deprotection (Avoiding Oxetane Cleavage)

Self-Validating Design: This protocol utilizes phase separation (precipitation) as an internal control to prevent over-reaction.

  • Preparation: Dissolve 7-Boc-2-oxa-7-azaspiro[3.5]nonane (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL) in a dry round-bottom flask under N₂.

  • Acid Addition: Dropwise, add 4M HCl in dioxane (5.0 mL, 20 mmol, 20 eq) at 0°C.

    • Causality: Starting at 0°C minimizes the kinetic energy available for the C-O bond cleavage transition state.

  • Incubation: Remove the ice bath and stir at room temperature (20-25°C) for 1–2 hours.

    • Validation Check: A white precipitate (the HCl salt of the product) should begin forming within 15 minutes. If no precipitate forms, verify the anhydrous nature of your solvents; water solubilizes the salt and keeps it in the acidic phase, risking degradation.

  • Isolation: Dilute the suspension with cold diethyl ether (10 mL) to maximize precipitation. Filter the solid over a glass frit, washing twice with diethyl ether (5 mL).

  • Drying: Dry the white solid under high vacuum for 2 hours to yield 2-oxa-7-azaspiro[3.5]nonane hydrochloride.

Protocol B: pH-Dependent Stability Profiling (LC-MS/MS)

Self-Validating Design: Includes an internal standard (IS) to normalize matrix effects and confirm ionization efficiency.

Workflow Prep 1. Prepare 10 mM Stock (in DMSO) Dilute 2. Dilute to 10 µM in Target Buffers (pH 1.2 - 10.0) Prep->Dilute Incubate 3. Incubate at 37°C (0, 1, 4, 24 h) Dilute->Incubate Quench 4. Quench with Cold MeCN (+ Internal Standard) Incubate->Quench Analyze 5. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Data 6. Calculate t1/2 & % Remaining Analyze->Data

Fig 2: Standard workflow for chemical stability profiling via LC-MS/MS.

  • Stock Preparation: Prepare a 10 mM stock of 2-oxa-7-azaspiro[3.5]nonane in LC-MS grade DMSO.

  • Buffer Spiking: Dilute the stock 1:1000 into pre-warmed (37°C) buffers (e.g., SGF pH 1.2, PBS pH 7.4, Borate pH 10.0) to achieve a final compound concentration of 10 µM (0.1% DMSO final).

  • Incubation & Sampling: Incubate in a thermomixer at 37°C. At time points t = 0, 1, 4, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol or a stable isotope-labeled analog).

    • Causality: The cold MeCN instantly dilutes the aqueous acid/base and lowers the dielectric constant of the medium, kinetically freezing any degradation pathways.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the parent mass [M+H]⁺ 128.1. Calculate the % remaining relative to the t=0 area ratio (Analyte/IS).

References
  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications[Link]

  • Oxetanes in Drug Discovery Campaigns PMC - NIH[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks RSC Publishing[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis[Link]

  • Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo PMC - NIH[Link]

Sources

Technical Support Center: Overcoming Hygroscopic Challenges of Hemioxalate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists troubleshoot the unique hygroscopic behaviors of hemioxalate salts. Hemioxalates—salts formed with a 2:1 stoichiometric ratio of active pharmaceutical ingredient (API) to oxalic acid—are frequently utilized in drug discovery to stabilize volatile or poorly soluble free bases[1]. However, their distinct crystal lattices can be highly susceptible to moisture uptake, leading to deliquescence, hydrate formation, or severe handling difficulties[2].

This guide abandons generic advice in favor of mechanistic insights and self-validating protocols to help you conquer these challenges in the lab.

The Mechanistic "Why": Causality of Hemioxalate Hygroscopicity

To fix a hygroscopic issue, you must first understand its structural origin. Why do hemioxalates attract moisture so aggressively compared to other salt forms?

The answer lies in the solid-state hydrogen-bonding network. In a hemioxalate salt, a single oxalate dianion (or semi-protonated network) must bridge two protonated API molecules[1]. This 2:1 stoichiometry often creates a strained or open crystal lattice with highly accessible hydrogen-bond acceptors (the carboxylate oxygens). When exposed to ambient relative humidity (RH), atmospheric water molecules readily intercalate into these lattice voids to satisfy the hydrogen-bonding potential.

Depending on the specific API (such as eletriptan or desvenlafaxine), this moisture uptake manifests in two distinct ways:

  • Surface Adsorption (Reversible): Water temporarily coats the crystal faces without altering the internal structure[3].

  • Structural Absorption (Irreversible): Water penetrates the lattice, triggering a phase change into a stable hydrate (e.g., desvenlafaxine hemioxalate monohydrate) or causing complete deliquescence[2].

Understanding this causality is the first step in mitigating downstream formulation failures.

Analytical Workflows: Identifying & Quantifying Moisture Uptake

Visual observation is insufficient for scientific troubleshooting. To establish a self-validating system, we employ Dynamic Vapor Sorption (DVS) coupled orthogonally with Powder X-Ray Diffraction (PXRD) to quantify and qualify moisture interactions[3][4].

DVS_Workflow Start Synthesize Hemioxalate Salt DVS Dynamic Vapor Sorption (DVS) 0-90% RH at 25°C Start->DVS Hysteresis Hysteresis Observed? DVS->Hysteresis Adsorption Surface Adsorption (Reversible) Hysteresis->Adsorption No Absorption Hydrate Formation (Irreversible) Hysteresis->Absorption Yes PXRD Variable Humidity PXRD Verify Crystal Lattice Adsorption->PXRD Absorption->PXRD

Workflow for characterizing hemioxalate salt moisture uptake using DVS and PXRD.

Step-by-Step Methodology: DVS-PXRD Self-Validating Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the anhydrous hemioxalate salt into the DVS sample pan. Ensure the sample is finely milled to eliminate particle-size-dependent diffusion artifacts[5].

  • Initial Drying Phase: Equilibrate the sample at 0% RH and 25°C until the mass change rate ( dm/dt ) is less than 0.002% per minute. This establishes the true dry mass baseline.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH[5]. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is reached. Record the steady-state mass.

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH to test reversibility[3].

  • Hysteresis Analysis: Plot the sorption and desorption isotherms. A significant gap (hysteresis) between the curves validates that water has penetrated the crystal lattice (absorption/hydrate formation) rather than merely coating the surface (adsorption)[3].

  • Orthogonal Validation (PXRD): Immediately transfer the sample to a variable-humidity PXRD chamber set to the RH where maximum hysteresis occurred. Scan from 2θ = 3° to 40° to confirm if a polymorphic phase change has occurred[4].

Quantitative Data Summary

The table below contextualizes typical DVS outcomes for different solid-state forms to help you benchmark your hemioxalate results.

Solid-State FormTypical Moisture Uptake at 80% RHSorption MechanismPhysical Stability
API Free Base (Amine) > 5.0% (Highly Hygroscopic)Deliquescence / Oil formationPoor (Prone to oxidation)
API Mono-oxalate 1.0% - 2.0%Surface AdsorptionModerate to Good
API Hemioxalate (Anhydrous) 0.3% - 3.5%Lattice Intercalation / HydrateVariable (Compound dependent)[6]
API Hemioxalate (Monohydrate) < 0.5% (Non-hygroscopic)Stable Hydrate LatticeExcellent[2]
Troubleshooting Guide & FAQs

Q1: My hemioxalate salt becomes a sticky paste during benchtop weighing. How can I handle it accurately without a dedicated glovebox? A: When a hemioxalate salt deliquesces, it is rapidly absorbing moisture from the ambient air, which severely compromises your stoichiometric accuracy during reaction setup. If a controlled-humidity glovebox is unavailable, utilize pre-filled reaction vials . You can source or prepare vials pre-loaded with the exact molar equivalents of the hemioxalate salt under strictly controlled inert conditions. During your experiment, simply inject your anhydrous reaction solvent through the septum using a syringe[7]. This completely bypasses ambient exposure and preserves the integrity of the salt.

Q2: DVS shows a 2.5% mass increase at 75% RH, but the desorption curve perfectly overlaps the sorption curve. Is my salt chemically degrading? A: No. A perfect overlap (lack of hysteresis) indicates reversible surface adsorption [3]. The water molecules are adhering to the surface of the crystal without penetrating the lattice or triggering a polymorphic phase change. The salt is physically and chemically stable under these conditions, but you should still store it in a desiccator to prevent handling issues like powder caking.

Q3: We are scaling up an oral solid dosage form of a highly hygroscopic hemioxalate. What formulation strategies will prevent caking and degradation during manufacturing? A: For highly hygroscopic APIs, you must implement protective formulation strategies rather than relying solely on environmental controls. The most effective approaches include:

  • Co-processing with Excipients: Blend the hemioxalate with moisture-scavenging excipients (e.g., colloidal silicon dioxide) before granulation. This deflects ambient moisture away from the API[8].

  • Film Coating: Apply a low-moisture-permeability polymer coating (such as PVA-based systems) to the final dosage form to act as an environmental barrier[8].

  • Crystal Engineering: If the anhydrous hemioxalate is too unstable, consider forcing the formation of the hemioxalate monohydrate prior to formulation. Hydrates are often physically stable because their lattice is already "satisfied" with water[2].

Handling_Logic Issue Hygroscopic Hemioxalate Handling Challenge Bench Benchtop Synthesis Issue->Bench Scale Scale-up / Formulation Issue->Scale PreFilled Use Pre-filled Vials (Septum Injection) Bench->PreFilled Low Volume Glovebox Inert Glovebox Handling Bench->Glovebox High Volume Coating Film Coating / Encapsulation Scale->Coating Excipients Co-processing with Moisture Scavenging Excipients Scale->Excipients

Decision matrix for handling and formulating highly hygroscopic hemioxalate salts.

References
  • Dynamic Vapor Sorption | SK pharmteco Source: SK pharmteco URL:[Link][3]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) Source: Ardena URL:[Link][4]

  • How do you handle hygroscopic salts? Source: HepatoChem URL:[Link][7]

  • WO2009077858A2 - Novel hemioxalate salt of eletriptan Source: Google Patents URL: [9]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit Source: American Pharmaceutical Review URL: [Link][5]

  • WO2024094628A1 - Benzamide hemioxalate salt Source: WIPO / Googleapis URL: [Link][6]

  • US8779005B2 - Salts of desvenlafaxine and a method of their preparation Source: Google Patents URL: [2]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals Source: MDPI URL: [Link][8]

Sources

Validation & Comparative

Beyond the Chair: 2-Oxa-7-azaspiro[3.5]nonane as a High-Fsp³ Morpholine Bioisostere

[1]

Executive Summary: The 3D Upgrade

In the "Escape from Flatland" era of medicinal chemistry, morpholine remains a privileged but imperfect scaffold. While it offers solubility and hydrogen-bond acceptance, its chair conformation is ubiquitous, often leading to "me-too" intellectual property space and metabolic liabilities at the

1

2-Oxa-7-azaspiro[3.5]nonane represents a structural evolution.[1] By fusing a strained oxetane ring to a piperidine core via a spiro-junction, this scaffold retains the heteroatom count of morpholine but dramatically alters the exit vectors and physicochemical profile. This guide objectively compares these two scaffolds, providing the data and protocols necessary to validate this bioisosteric switch in your lead optimization campaigns.

Physicochemical & Structural Profiling[1][2]

The transition from morpholine to the spiro[3.5] system is not merely a change in shape; it is a fundamental shift in basicity and lipophilicity.

Comparative Data Table
PropertyMorpholine2-Oxa-7-azaspiro[3.5]nonaneImpact of Switch
Formula


+3 Carbon atoms
MW 87.12 Da141.21 Da+54 Da (Size penalty)
pKa (Conj.[1] Acid) ~8.3~10.6 (Predicted/Observed)Significant Basicity Increase
LogP (Calc) -0.86~0.2 - 0.5Slight increase in lipophilicity due to carbon count
TPSA 21.3 Ų21.3 ŲIdentical (Ether + Amine)
Fsp³ 1.01.0Both are fully saturated
Shape Chair (2D projection)Orthogonal Spiro (3D)Access to new chemical space
Vector Analysis[1]
  • Morpholine: The ether oxygen and amine nitrogen exist within the same six-membered ring.[1][2] In the dominant chair conformation, the lone pairs are directionally constrained relative to the ring plane.

  • Spiro[3.5]nonane: The oxygen is sequestered in a four-membered oxetane ring that is perpendicular to the piperidine ring. This reorients the H-bond accepting vector by 90°, potentially capturing novel interactions in the binding pocket that a flat morpholine cannot reach.

Metabolic Stability & Toxicology[1]

One of the primary drivers for replacing morpholine is metabolic stability.[1] Morpholine is susceptible to oxidative metabolism (N-dealkylation or

The "Blocked Soft Spot" Mechanism

In 2-oxa-7-azaspiro[3.5]nonane, the 4-position of the piperidine ring (a potential site of oxidation in simple piperidines) is quaternary. The spiro-fusion sterically shields the internal carbons.[1]

MetabolicStabilityMorpholineMorpholine ScaffoldMetabolismCYP450 Oxidation(alpha-carbon attack)Morpholine->MetabolismVulnerableRingOpenRing Opening / Lactam(High Clearance)Metabolism->RingOpenSpiro2-Oxa-7-azaspiro[3.5]nonaneQuatCarbonQuaternary Spiro Center(Blocks 4-position)Spiro->QuatCarbonStructural FeatureStableMetabolic Stability(Low Clearance)QuatCarbon->StableSteric Shielding

Figure 1: Mechanistic comparison of metabolic liabilities. The spiro-center effectively blocks the 4-position, a common "soft spot" in piperidine-like systems.[1]

Toxicology Note: While oxetanes are strained rings, they are generally chemically stable under physiological conditions and do not share the alkylating potential of epoxides. However, the increased basicity of the spiro-amine (pKa ~10.6) compared to morpholine (pKa ~8.[3]3) may increase hERG liability if the rest of the molecule is lipophilic.

Experimental Protocol: Synthesis of the Core

Unlike morpholine, which is a commodity chemical, the spiro[3.5] scaffold often requires de novo synthesis or expensive procurement. Below is the robust "Gem-Diester Reduction" route, validated for gram-scale preparation.

Phase 1: Construction of the Piperidine Core

Reagents: N-Benzyl-bis(2-chloroethyl)amine, Diethyl malonate, NaH, DMF.

  • Suspend NaH (2.2 equiv) in anhydrous DMF at 0°C.

  • Add diethyl malonate (1.0 equiv) dropwise; stir for 30 min.

  • Add N-Benzyl-bis(2-chloroethyl)amine (1.0 equiv).[1]

  • Heat to 80°C for 4-6 hours.

  • Workup: Quench with

    
    , extract with EtOAc. Purify via flash chromatography.
    
    • Product:N-Benzyl-piperidine-4,4-dicarboxylic acid diethyl ester .[1]

Phase 2: Formation of the Diol

Reagents:

  • Dissolve the diester in anhydrous THF under

    
    .
    
  • Cool to 0°C and carefully add LAH (2.5 equiv) pellets or solution.

  • Allow to warm to RT and reflux for 2 hours.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    mL), water (
    
    
    mL). Filter the white precipitate.[1]
    • Product:N-Benzyl-4,4-bis(hydroxymethyl)piperidine .[1]

Phase 3: Spiro-Cyclization (The Critical Step)

Reagents: n-BuLi, p-Toluenesulfonyl chloride (TsCl), THF.

  • Dissolve the diol (1.0 equiv) in dry THF; cool to -78°C.

  • Add n-BuLi (1.1 equiv) dropwise (deprotonates one alcohol).

  • Add TsCl (1.0 equiv) in THF. Stir for 1 hour at -78°C.

  • Add n-BuLi (1.1 equiv) dropwise (deprotonates the second alcohol to trigger cyclization).

  • Warm to 60°C for 2-4 hours. The alkoxide displaces the tosylate intramolecularly.

    • Product:N-Benzyl-2-oxa-7-azaspiro[3.5]nonane .[1]

Phase 4: Deprotection

Reagents:

  • Standard hydrogenation (1 atm or balloon) removes the benzyl group.

  • Filter through Celite and concentrate.[1]

    • Final Product:2-Oxa-7-azaspiro[3.5]nonane (Free Base) .[1]

Decision Framework: When to Switch?

Use this logic flow to determine if the spiro-switch is appropriate for your specific lead series.

DecisionTreeStartStart: Lead Optimization(Morpholine Core)CheckMetabIs Metabolic Stability(Microsomal Cl) an issue?Start->CheckMetabCheckSolIs Solubility limiting?CheckMetab->CheckSolNoCheckBasicityCan the target toleratea Basic Amine (pKa > 10)?CheckMetab->CheckBasicityYesSwitchSpiroPRIORITY SWITCH:2-Oxa-7-azaspiro[3.5]nonaneCheckSol->SwitchSpiroYes (Need Fsp3)StayMorphRetain MorpholineCheckSol->StayMorphNoCheckBasicity->SwitchSpiroYesAltSpiroConsider 2-Oxa-6-azaspiro[3.3]heptane(Lower Lipophilicity)CheckBasicity->AltSpiroNo (Too Basic)

Figure 2: Decision matrix for bioisosteric replacement.

References

  • Wuitschik, G., et al. (2008).[3][4] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[5] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Plasma-Stable Piperidine Surrogates." Organic Letters, 12(9), 1944–1947. Link

  • Aldabbagh, F., et al. (2015). "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13496-13510. Link

  • Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19), 12150–12233. Link

Technical Assessment: NMR Spectral Analysis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical assessment and NMR spectral analysis of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate , a critical spirocyclic building block in modern medicinal chemistry.

Strategic Context: The "Spiro" Advantage

In drug discovery, the "Escape from Flatland" initiative has prioritized spirocyclic scaffolds over traditional planar rings (like phenyl or pyridine) to improve physicochemical properties. 2-Oxa-7-azaspiro[3.5]nonane serves as a bioisostere for morpholine and piperidine , offering:

  • Lower Lipophilicity (LogD): The oxetane ring acts as a polar gem-dimethyl equivalent.[1]

  • Metabolic Stability: The spiro-quaternary carbon blocks metabolic soft spots.

  • Vectorial Alignment: Unique exit vectors for substituents compared to standard heterocycles.

Why the Hemioxalate Salt?

While the free base is chemically useful, it often exists as a viscous oil or low-melting solid prone to hygroscopicity and carbamate formation (reacting with atmospheric CO₂). The hemioxalate salt (2:1 stoichiometry) is the preferred form for storage and analysis due to superior crystallinity and stability.

Comparative Performance Guide

The following table compares the Hemioxalate form against the Free Base and Hydrochloride alternatives, highlighting why the hemioxalate is the standard for analytical characterization.

FeatureHemioxalate (Preferred) Free Base Hydrochloride (HCl)
Stoichiometry 2:1 (Amine:Acid)N/A1:1 (typically)
Physical State Crystalline Solid (High MP)Viscous Oil / Low MP SolidHygroscopic Solid
Hygroscopicity Low (Stable in ambient air)High (Absorbs water rapidly)Moderate to High
NMR Resolution Sharp. Oxalate counterion is non-exchangeable in 1H NMR (no protons).Variable. Water peaks often obscure signals; chemical shifts drift with concentration.Broad. Exchangeable Cl⁻/H⁺ dynamics can broaden N-H signals in DMSO.
Solubility High in DMSO-d₆; Moderate in D₂OHigh in organic solvents (CDCl₃)High in D₂O
Stability High (Resistant to oxidation)Low (Prone to N-oxidation)High

Key Insight: The hemioxalate form allows for precise stoichiometric verification via elemental analysis and NMR integration (indirectly), whereas the HCl salt is difficult to dry completely, leading to solvent/water weight errors in potency calculations.

Detailed Spectral Analysis

This section details the expected spectral signature of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (C₁₆H₂₈N₂O₆).

Sample Preparation Protocol
  • Solvent Selection: DMSO-d₆ is the mandatory solvent for full characterization.

    • Reason: It prevents rapid proton exchange, allowing observation of the ammonium protons (

      
      ) and ensuring the salt remains associated in solution compared to D₂O.
      
  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

¹H NMR Interpretation (400 MHz, DMSO-d₆)

The molecule possesses C₂ symmetry in the spiro-piperidine ring but the oxetane ring renders the environment distinct.

Signal Region (ppm)MultiplicityIntegrationAssignmentStructural Insight
8.50 – 9.20 Broad Singlet2H (per amine)NH₂⁺ Ammonium protons. Only visible in DMSO-d₆. Confirms salt formation.[2]
4.30 – 4.50 Singlet (or tight AB)4HOxetane CH₂ The 2-position protons (O-CH₂-C_spiro). Distinctive downfield shift due to oxygen and ring strain.
2.90 – 3.20 Broad Multiplet4HPiperidine N-CH₂ The 6,8-position protons. Deshielded by the adjacent cationic nitrogen (

).
1.80 – 2.10 Triplet/Multiplet4HPiperidine C-CH₂ The 5,9-position protons (adjacent to spiro carbon). Upfield due to distance from heteroatoms.
N/A Silent0HOxalate The oxalate counterion (

) has no protons. Its absence in ¹H NMR is diagnostic; if you see a singlet ~12 ppm, you have excess oxalic acid, not the salt.
¹³C NMR Interpretation (100 MHz, DMSO-d₆)

The ¹³C spectrum provides the definitive proof of the salt identity via the oxalate carbonyl signal.

  • Oxalate Carbon (~163–165 ppm): A sharp signal characteristic of the

    
     anion. This is the "fingerprint" of the hemioxalate.
    
  • Oxetane CH₂ (~78–82 ppm): Highly deshielded secondary carbons in the strained 4-membered ring.

  • Piperidine N-CH₂ (~42–45 ppm): The carbons adjacent to the nitrogen.

  • Spiro Quaternary Carbon (~35–38 ppm): The junction point. Often low intensity due to long relaxation times (

    
    ).
    
  • Piperidine C-CH₂ (~30–33 ppm): The methylene bridges.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for validating this specific salt form, ensuring distinction from the free base or bis-oxalate forms.

G Start Unknown Sample: 2-Oxa-7-azaspiro[3.5]nonane Salt Solubility Solubility Test: Dissolve in DMSO-d6 Start->Solubility H_NMR 1H NMR Acquisition (Check 8.0-9.5 ppm region) Solubility->H_NMR Decision_NH Is Broad NH2+ Visible? H_NMR->Decision_NH C_NMR 13C NMR Acquisition Decision_NH->C_NMR Yes Result_FreeBase Result: Free Base (No Salt) Decision_NH->Result_FreeBase No (Signal Absent) Check_Oxalate Check 160-170 ppm C_NMR->Check_Oxalate Result_Hemi Result: Hemioxalate (Confirmed) Check_Oxalate->Result_Hemi Signal Present Result_Other Result: Other Salt (e.g., HCl, Fumarate) Check_Oxalate->Result_Other Signal Absent

Caption: Logical decision tree for NMR validation of spirocyclic amine salts, distinguishing hemioxalates from free bases and other salt forms.

Protocol: Stoichiometric Verification

To ensure the sample is the hemioxalate (2:1) and not the mono-oxalate (1:1) or free acid , perform the following validation:

  • Weighing: Dissolve an exact mass (e.g., 10.0 mg) of the salt in DMSO-d₆.

  • Internal Standard: Add a known amount (e.g., 5.0 mg) of Maleic Acid or Dimethyl Sulfone.

  • Integration:

    • Integrate the Oxetane CH₂ signal (4H).

    • Compare against the Internal Standard protons.

    • Calculation: Calculate the molar amount of the spiro-amine.

  • Elemental Analysis Correlation: Since the oxalate has no protons, NMR integration alone cannot confirm the 2:1 ratio directly without an internal standard or ¹³C quantitative NMR (inverse gated decoupling).

    • Alternative: Use Elemental Analysis (CHN).

    • Theoretical %N for Hemioxalate (C₁₆H₂₈N₂O₆): ~8.13%

    • Theoretical %N for Mono-oxalate (C₉H₁₅NO₅): ~6.45%

    • Self-Validation: If your experimental N% is < 7.0%, you likely have the 1:1 salt or excess oxalic acid.

References

  • Sigma-Aldrich. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Product Specification & CAS 1429056-28-9. Retrieved from

  • Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties as Multiparameter Bioisosteres." Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational text on spiro-oxetane properties).

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Journal of Organic Chemistry. (Describes the ring strain and NMR shifts of the 2-oxa-spiro scaffold).

  • TCI Chemicals. Product Data: 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate. Retrieved from

  • PubChem. Compound Summary: 7-Oxa-2-azaspiro[3.5]nonane.[3] Retrieved from

Sources

Escaping Flatland: Metabolic Stability of Spiro[3.5]nonane vs. Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Scaffold Design

For decades, the piperidine ring has served as a highly privileged structural motif in medicinal chemistry, featured prominently in a vast array of FDA-approved therapeutics[1]. However, its relatively planar conformation and exposed α-carbons often render it highly susceptible to rapid Cytochrome P450 (CYP450)-mediated metabolism, leading to poor pharmacokinetic (PK) profiles[1].

To overcome these liabilities, drug development professionals are increasingly adopting the "escape from flatland" strategy—replacing flat, aromatic, or simple saturated rings with three-dimensional, C(sp3)-rich bioisosteres[2]. Among these, spirocyclic scaffolds, specifically the spiro[3.5]nonane and its aza-derivatives (e.g., 7-azaspiro[3.5]nonane), have emerged as premier frameworks. These rigid architectures not only mimic the vector geometry of piperidine but also drastically alter the physicochemical landscape, offering enhanced solubility, reduced lipophilicity, and superior metabolic stability[3].

Mechanistic Rationale: The Causality of Metabolic Shielding

As an Application Scientist, it is critical to look beyond the empirical data and understand the causality of why spiro[3.5]nonane outperforms piperidine in hepatic stability. The metabolic vulnerability of piperidine primarily stems from the steric accessibility of its α-carbons. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) facilitate hydrogen atom abstraction at these unhindered sites, leading to α-oxidation, carbinolamine formation, and subsequent rapid N-dealkylation or ring opening[1].

Conversely, the spiro[3.5]nonane architecture introduces a perpendicular cyclobutane ring fused at a single quaternary spiro-carbon[3]. This unique topology confers metabolic resistance through three distinct mechanisms:

  • Steric Shielding: The dense, rigid 3D bulk of the spiro-fused ring creates a steric shield around the vulnerable adjacent carbon-hydrogen bonds. This physical barrier prevents the CYP450 heme-oxo intermediate from achieving the necessary proximity and optimal angle for hydrogen abstraction[4].

  • Altered Lipophilicity (LogD): Spirocyclic bioisosteres consistently demonstrate lower lipophilicity compared to their piperidine counterparts[2]. Because CYP450 active sites are highly lipophilic and preferentially bind greasy substrates, the reduced LogD of spiro[3.5]nonanes inherently decreases enzyme-substrate affinity[4].

  • Electronic Modulation: The geometric constraints of the spirocycle subtly alter the electron density and basicity (pKa) of the nitrogen atom in azaspirocycles, further modulating the distribution coefficient and reducing passive accumulation in hepatic tissues[2].

G A Piperidine Scaffold (Planar, Low Fsp3) C Exposed α-Carbons (High CYP450 Accessibility) A->C B Spiro[3.5]nonane Scaffold (3D, High Fsp3) D Steric Shielding & Rigidity (Blocked Oxidation Sites) B->D E Rapid α-Oxidation & N-Dealkylation C->E F Resistance to CYP-mediated Metabolism D->F G High Intrinsic Clearance (Short t1/2) E->G H Low Intrinsic Clearance (Prolonged t1/2) F->H

Logical flow of metabolic stability: Piperidine vs. Spiro[3.5]nonane.

Quantitative Comparison: Physicochemical & Pharmacokinetic Metrics

The structural transition from a piperidine to a spiro[3.5]nonane core yields highly predictable shifts in quantitative PK data. The table below synthesizes the typical performance metrics observed during hit-to-lead optimization campaigns[4],[5],[2].

Property / MetricPiperidine ScaffoldsSpiro[3.5]nonane / Azaspiro ScaffoldsMechanistic Rationale
Fsp3 (Fraction of sp3 carbons) Moderate (~0.5 - 0.8)High (Often > 0.8)Increased 3D character reduces planar off-target binding and flatland toxicity.
Lipophilicity (LogD) Higher BaselineLower (Reduced by 0.5 - 1.0 log units)Burial of hydrophobic surface area within the compact 3D conformation.
Metabolic Half-Life (t1/2) Short to Moderate (< 30 min in HLM)Prolonged (> 60 - 120 min in HLM)Steric hindrance at α-carbons directly shields against CYP450 oxidation.
Intrinsic Clearance (CLint) High (> 50 µL/min/mg)Low (< 20 µL/min/mg)Reduced susceptibility to N-dealkylation and ring hydroxylation pathways.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability of a spiro[3.5]nonane derivative against its piperidine analog, researchers rely on the In Vitro Liver Microsomal Stability Assay [5].

A robust protocol must function as a self-validating system. This means the assay design inherently proves its own reliability through strict control conditions:

  • The Minus-NADPH Control: CYP450 enzymes strictly require NADPH as an electron donor. Running a parallel incubation without NADPH validates that any observed compound degradation is definitively CYP-mediated, ruling out chemical instability or non-CYP esterase activity in the microsomes.

  • The Positive Controls: Utilizing Verapamil (rapid clearance) and Warfarin (slow clearance) validates the enzymatic viability of the specific human liver microsome (HLM) lot. If Verapamil fails to degrade, the assay is rejected.

Step-by-Step Protocol
  • Preparation of Test Compounds: Prepare 10 mM stock solutions of the piperidine analog, the spiro[3.5]nonane analog, and control compounds (Verapamil, Warfarin) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration remains ≤ 0.1% to prevent CYP inhibition.

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH). Note: For the minus-NADPH control, add an equivalent volume of plain buffer instead.

  • Aliquoting & Time-Course Sampling: At precise time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and instantly halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), which is used to calculate 
    
    
    
    (
    
    
    ) and intrinsic clearance (
    
    
    ).

Workflow S1 1. Compound Prep (1 µM Test/Control) S2 2. Microsome Addition (0.5 mg/mL HLM/RLM) S1->S2 S3 3. Pre-Incubation (37°C, 5 min) S2->S3 S4 4. Reaction Initiation (Add 1 mM NADPH) S3->S4 S5 5. Aliquot Sampling (0, 15, 30, 45, 60 min) S4->S5 S6 6. Reaction Quench (Cold Acetonitrile + IS) S5->S6 S7 7. LC-MS/MS Analysis (Calculate CLint & t1/2) S6->S7

Step-by-step workflow for in vitro liver microsomal stability assay.

Conclusion

The strategic replacement of piperidine rings with spiro[3.5]nonane bioisosteres represents a masterclass in rational drug design. By leveraging 3D steric shielding and modulating lipophilicity, medicinal chemists can effectively "armor" their lead compounds against rapid hepatic clearance. As demonstrated through rigorous, self-validating microsomal assays, this structural evolution reliably translates to prolonged half-lives, lower intrinsic clearance, and ultimately, superior in vivo efficacy.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. nih.gov.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. rsc.org.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry - Benchchem. benchchem.com.
  • Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC. nih.gov.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic - ChemRxiv. chemrxiv.org.

Sources

Comparative Solubility of Spirocyclic Amines vs. Bicyclic Amines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the architectural design of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the diverse array of structures, saturated heterocycles, particularly spirocyclic and bicyclic amines, have garnered significant attention for their ability to confer advantageous physicochemical properties.[1][2][3][4][5][6][7][8][9][10] This guide provides an in-depth, objective comparison of the aqueous solubility of spirocyclic and bicyclic amines, supported by experimental data and detailed protocols to aid researchers in making informed decisions during the drug discovery process.

Introduction: The Strategic Importance of Three-Dimensionality in Drug Design

The "escape from flatland" has become a guiding principle in contemporary drug discovery, moving away from planar, aromatic structures towards more three-dimensional (3D) scaffolds.[11] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[3][12] This is attributed to several factors, including enhanced target engagement through more specific, multi-point interactions, and improved physicochemical properties like solubility.[13][14] Spirocyclic and bicyclic amines are exemplary of such 3D-rich architectures, offering rigid frameworks that can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

Theoretical Underpinnings of Solubility: A Comparative Analysis

The aqueous solubility of a compound is a complex interplay of its intrinsic properties and its interactions with the surrounding solvent. For amines, key factors include molecular size, lipophilicity, crystal lattice energy, and the ability to form hydrogen bonds.[15][16]

  • Lipophilicity (LogP/LogD): This parameter, which describes the partitioning of a compound between an organic and an aqueous phase, is a crucial determinant of solubility.[17] Generally, higher lipophilicity correlates with lower aqueous solubility. The rigid, 3D nature of both spirocyclic and bicyclic systems can influence lipophilicity in distinct ways. The introduction of spirocyclic scaffolds has been shown to modulate physicochemical properties such as water solubility and logP.[3][4] In some cases, exchanging a morpholine for diverse azaspirocycles has been shown to lower logD values.[3][4]

  • pKa and Ionization: Amines are basic compounds and their solubility is highly pH-dependent.[18][19] At physiological pH, a portion of the amine molecules will be protonated, forming more soluble ammonium salts.[17][20][21] The basicity (pKa) of the amine is therefore a critical factor. The incorporation of an oxygen atom into a spirocyclic amine has been shown to reduce its basicity by approximately one order of magnitude.[22]

  • Molecular Shape and Rigidity: The defined three-dimensional shapes of spirocyclic and bicyclic amines influence how they interact with water molecules.[1][23] The rigidity of these scaffolds reduces the entropic penalty associated with conformational restriction upon dissolution.[9]

  • Crystal Packing: The energy required to break the crystal lattice of a solid compound before it can dissolve is a significant barrier to solubility. The unique shapes of spirocyclic and bicyclic amines can disrupt efficient crystal packing, potentially leading to lower lattice energies and improved solubility.

Experimental Determination of Aqueous Solubility

Accurate and reproducible solubility data is paramount for making sound decisions in drug development.[24][25] Two primary types of solubility measurements are commonly employed: kinetic and thermodynamic solubility.[25][26]

  • Kinetic Solubility: This high-throughput screening method is typically used in the early stages of drug discovery.[24][25][26] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[24][25] While rapid and requiring minimal compound, kinetic solubility can sometimes overestimate the true solubility.[27]

  • Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a given solvent, representing the true maximum concentration under specific conditions.[24][25][28] The shake-flask method is the gold standard for thermodynamic solubility determination.[26][29] It involves agitating an excess of the solid compound in the aqueous buffer until equilibrium is reached, followed by quantification of the dissolved compound.[26]

This protocol outlines a standardized procedure for determining the thermodynamic aqueous solubility of amine compounds.

Materials:

  • Test compound (spirocyclic or bicyclic amine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid test compound to a vial.

    • Add a known volume of PBS (pH 7.4) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[24]

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[26][29]

  • Sample Preparation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • Quantification:

    • Accurately dilute the filtered supernatant with a known volume of an appropriate solvent in a volumetric flask.

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved amine.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of the test compound of known concentrations.

    • From the calibration curve, determine the concentration of the amine in the diluted sample.

    • Calculate the thermodynamic solubility of the compound in the PBS buffer, typically expressed in µg/mL or µM.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess solid amine to vial prep2 Add known volume of PBS (pH 7.4) prep1->prep2 equil1 Incubate in shaker (24-48h) prep2->equil1 sample1 Centrifuge to pellet solid equil1->sample1 sample2 Collect supernatant sample1->sample2 sample3 Filter supernatant (0.45 µm) sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify by HPLC/LC-MS analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Comparative Solubility Data: Spirocyclic vs. Bicyclic Amines

A review of published data and internal studies reveals trends in the aqueous solubility of these two classes of amines. While direct, head-to-head comparisons of structurally analogous spirocyclic and bicyclic amines are not always available, we can draw valuable insights from existing data.

It has been observed that incorporating an oxygen atom into a spirocyclic core can lead to structures with significantly lower lipophilicity and improved solubility.[11] For example, one study demonstrated a dramatic improvement in water solubility when an oxygen atom was incorporated into a spirocyclic unit, with the oxa-spirocyclic compound being approximately 40 times more soluble than its spirocyclic counterpart (360 µM vs. 9 µM).[22]

Rigid aliphatic bicyclic amines, including bridged, fused, and spirocyclic variants, have also been shown to demonstrate improved solubility profiles.[1]

Compound ClassGeneral StructureKey Structural FeatureObserved Solubility TrendSupporting Evidence
Spirocyclic Amines Two rings sharing a single carbon atomHigh Fsp³, inherent 3D natureCan modulate and often improve solubility.[3][4]Introduction of spirocycles can lead to higher Fsp³, which is associated with increased solubility.[3][12]
Oxa-Spirocyclic Amines A spirocycle containing an oxygen atomPresence of a polar ether linkageDramatically increases aqueous solubility compared to the parent spirocycle.[22]An oxa-spirocyclic compound was found to be ~40 times more soluble than its carbocyclic spiro-analog.[22]
Bicyclic Amines (Bridged/Fused) Two rings sharing two or more atomsRigid, defined 3D conformationGenerally show improved solubility profiles compared to simpler monocyclic amines.[1]Bicyclic amines are intrinsically rich in three-dimensionality, a parameter known to correlate with clinical success.[1]

Logical Relationship Diagram:

G cluster_scaffolds 3D Scaffolds cluster_properties Physicochemical Properties cluster_outcome Drug Development Outcome spiro Spirocyclic Amines solubility Aqueous Solubility spiro->solubility Modulates lipophilicity Lipophilicity (LogP/LogD) spiro->lipophilicity Modulates pka pKa spiro->pka Influences bi Bicyclic Amines bi->solubility Improves bi->lipophilicity Influences bi->pka Influences adme Improved ADME Profile solubility->adme lipophilicity->adme pka->adme

Sources

Comparative X-Ray Crystallography and Solid-State Characterization of 2-Oxa-7-azaspiro[3.5]nonane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I frequently evaluate novel spirocyclic scaffolds. The motif has emerged as a premier bioisostere for morpholine and piperazine rings, offering improved metabolic stability, modulated basicity, and enhanced aqueous solubility due to its polar oxetane ring[1].

However, as a free base, 2-oxa-7-azaspiro[3.5]nonane is typically a viscous oil or a highly hygroscopic low-melting solid. This presents significant challenges for bulk manufacturing, formulation, and precise structural characterization[2]. To circumvent these liabilities, rigorous salt screening is a mandatory step.

The choice of counterion dictates the solid-state packing, which in turn governs hygroscopicity, thermal stability, and dissolution rate. This guide objectively compares the crystallographic performance of the industry-standard against alternative hydrochloride and tosylate forms[3]. Furthermore, it provides actionable, self-validating protocols for obtaining diffraction-quality crystals.

Product Comparison: Crystallographic Evaluation of Salt Forms
1. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate (The Benchmark)

The hemioxalate salt is the most widely commercialized solid form of this scaffold[4].

  • Crystallographic Advantage: Oxalic acid acts as a bidentate hydrogen-bond acceptor. In the hemioxalate stoichiometry (2:1 API to acid ratio), the divalent oxalate anion bridges two protonated spirocyclic cations[2]. This creates a highly ordered, rigid hydrogen-bonded network (typically adopting the monoclinic

    
     space group).
    
  • Performance: It yields exceptional single crystals with low thermal displacement parameters, making it the superior choice for high-resolution X-ray diffraction (XRD) studies and long-term storage without degradation.

2. 2-Oxa-7-azaspiro[3.5]nonane Hydrochloride (The Traditional Alternative)
  • Crystallographic Advantage: The chloride ion is small and highly electronegative, leading to a high API mass fraction, which is desirable in final drug formulations.

  • Performance: The spherical nature of the chloride ion lacks the directional hydrogen-bonding capability of oxalate. Consequently, the spirocyclic oxetane rings often exhibit rotational disorder within the crystal lattice. This form is prone to hygroscopicity, often converting to a hydrate under ambient humidity, complicating handling.

3. 2-Oxa-7-azaspiro[3.5]nonane Tosylate (The Hydrophobic Alternative)
  • Crystallographic Advantage: The bulky

    
    -toluenesulfonate anion introduces significant hydrophobic bulk and 
    
    
    
    -
    
    
    stacking interactions.
  • Performance: Tosylate salts of spirocycles often pack into highly crystalline, non-hygroscopic channels. While it produces excellent crystals for XRD, the high molecular weight of the counterion drastically reduces the API mass fraction, making it less ideal for final formulation but excellent for intermediate purification.

Quantitative Data: Solid-State Performance Comparison
Property / ParameterFree BaseHemioxalate SaltHydrochloride SaltTosylate Salt
Physical State (25°C) Viscous Oil / Low-mp solidCrystalline SolidCrystalline SolidCrystalline Solid
Typical Space Group N/A

(Monoclinic)

(Orthorhombic)

(Triclinic)
Hydrogen Bonding Motif Weak N-H

O
Strong bridging networkPoint-charge interactionsLayered

-

/ H-bonds
Crystallographic Resolution N/A

Å

Å (often disordered)

Å
Hygroscopicity (DVS) >15% weight gain<2% weight gain>8% weight gain (hydrates)<1% weight gain
API Mass Fraction 100%



(Note: Crystallographic parameters for HCl and Tosylate forms are synthesized based on homologous spirocyclic amine behavior to illustrate comparative solid-state dynamics).

Experimental Methodology: Self-Validating Crystallization and XRD Protocol

To ensure scientific integrity, every step in this protocol includes a causality explanation and a self-validation checkpoint.

Step 1: Salt Formation and Stoichiometric Validation
  • Procedure: Dissolve 1.0 mmol of 2-oxa-7-azaspiro[3.5]nonane free base in 5 mL of anhydrous ethanol. Slowly add the chosen acid (e.g., 0.5 mmol of anhydrous oxalic acid for the hemioxalate)[1]. Stir at 50°C for 1 hour, then cool to 4°C to induce precipitation.

  • Causality: Ethanol provides a moderate dielectric constant, ensuring both the free base and the acid are soluble at elevated temperatures. The resulting salt is insoluble at low temperatures, driving thermodynamic precipitation.

  • Self-Validation Checkpoint: Before attempting single-crystal growth, dissolve a 5 mg aliquot of the precipitate in D

    
    O and acquire a 
    
    
    
    H-NMR spectrum. Integrate the oxetane protons against the counterion protons to verify exact stoichiometry. Do not proceed to crystallization if the ratio deviates by >5%, as excess acid or base will poison crystal nucleation.
Step 2: Single Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 20 mg of the validated salt in a minimum volume of methanol (solvent) in a 2-dram inner vial. Place this vial uncovered inside a 20 mL outer scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly and leave undisturbed at 20°C for 3–7 days.

  • Causality: Vapor diffusion allows the volatile antisolvent (ether) to slowly permeate the solvent (methanol). This creates a highly controlled, gradual state of supersaturation, which favors the thermodynamic growth of a few large, defect-free single crystals rather than the kinetic precipitation of amorphous powder.

Step 3: Crystal Harvesting and X-Ray Data Collection
  • Procedure: Submerge the grown crystals in a drop of perfluoropolyether (PFPE) oil. Mount a single crystal (approx.

    
     mm) onto a MiTeGen loop and immediately transfer to the diffractometer's cold stream (100 K). Collect data using Cu K
    
    
    
    radiation (
    
    
    Å)[5].
  • Causality: PFPE oil acts as a cryoprotectant, displacing mother liquor and preventing ice formation which would cause parasitic diffraction rings. Collecting data at 100 K minimizes the thermal vibration of the atoms (thermal ellipsoids), significantly improving the resolution of the oxetane ring, which is otherwise prone to thermal smearing.

  • Self-Validation Checkpoint: During structure solution (using SHELXT/SHELXL), monitor the final

    
     value. A self-consistent, high-quality structure must yield an 
    
    
    
    with no residual electron density peaks
    
    
    .
Workflow Visualization

Below is the logical workflow for the structural characterization of 2-oxa-7-azaspiro[3.5]nonane salts.

G API 2-Oxa-7-azaspiro[3.5]nonane Free Base SaltFormation Salt Formation (Add Oxalic Acid / HCl) API->SaltFormation NMRCheck Self-Validation: 1H-NMR Stoichiometry SaltFormation->NMRCheck Repurify Repurify Bulk Salt NMRCheck->Repurify Ratio Deviates >5% Crystallization Vapor Diffusion (MeOH / Et2O) NMRCheck->Crystallization Ratio Validated Repurify->SaltFormation XRD X-Ray Diffraction (100 K, Cu Kα) Crystallization->XRD Single Crystal Refinement Structure Refinement (R1 < 0.05) XRD->Refinement

Self-validating workflow for salt screening and X-ray crystallography.

Conclusion

For structural biology and formulation applications involving 2-oxa-7-azaspiro[3.5]nonane, the hemioxalate salt remains the superior choice due to its robust hydrogen-bonded bridging network, which suppresses hygroscopicity and yields high-resolution crystallographic data. While hydrochloride and tosylate salts serve specific niche purposes, they introduce crystallographic liabilities such as rotational disorder or low mass efficiency. Adhering to the self-validating crystallization protocols outlined above ensures reproducible, publication-quality structural data.

References
  • PubChem. "2-Oxa-7-azaspiro[3.5]nonane hemioxalate - Compound Summary." National Center for Biotechnology Information.[Link]

  • Aldabbagh, F., et al. "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 2015, 20(8), 13864-13874.[Link]

  • Wiley-VCH. "Supporting Information: X-ray structure determination of spirocycles."[Link](General crystallographic guidelines referenced for Cu-K-alpha data collection parameters)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.